3-Fluoro-5-methoxybenzylamine hydrochloride
Description
Properties
IUPAC Name |
(3-fluoro-5-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-11-8-3-6(5-10)2-7(9)4-8;/h2-4H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCODMVZQMPDUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 3-Fluoro-5-methoxybenzylamine HCl
Characterization, Synthetic Utility, and Handling in Medicinal Chemistry[1]
Executive Summary
3-Fluoro-5-methoxybenzylamine Hydrochloride (CAS: 1158269-22-7) is a specialized fluorinated building block used extensively in fragment-based drug discovery (FBDD) and lead optimization.[1] Its structural dualism—combining an electron-withdrawing fluorine atom with an electron-donating methoxy group—provides unique electronic modulation of the aromatic ring, influencing the pKa of the benzylic amine and the metabolic stability of the scaffold.[1] This guide details its physicochemical properties, synthetic applications, and quality control protocols.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The precise characterization of the salt form is critical for stoichiometry in coupling reactions.
| Property | Specification |
| IUPAC Name | (3-Fluoro-5-methoxyphenyl)methanamine hydrochloride |
| Common Name | 3-Fluoro-5-methoxybenzylamine HCl |
| CAS Number (Salt) | 1158269-22-7 |
| CAS Number (Free Base) | 914465-85-3 |
| Molecular Formula | C₈H₁₀FNO[1] · HCl |
| Molecular Weight | 191.63 g/mol (Salt); 155.17 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |
| Hygroscopicity | Moderate (Store under inert atmosphere) |
| SMILES | COC1=CC(CN)=CC(F)=C1.Cl |
Medicinal Chemistry Utility: The "Fluorine-Methoxy" Effect[1][10][11]
In drug design, this scaffold is not merely a linker; it is a pharmacophore modulator .
-
Metabolic Blocking: The fluorine atom at the meta position blocks oxidative metabolism (Phase I) at a typically vulnerable site, extending the half-life (
) of the final drug candidate. -
Electronic Push-Pull: The methoxy group (
) is a strong -acceptor but -donor, while fluorine is a strong -acceptor.[1] This combination creates a unique electrostatic potential surface (ESP) on the benzene ring, often improving -stacking interactions with target protein binding pockets. -
Lipophilicity Tuning: The fluorine substitution increases
moderately compared to the non-fluorinated analog, improving membrane permeability without compromising solubility as drastically as a trifluoromethyl group would.
Synthetic Workflows & Experimental Protocols
This section outlines the standard methodologies for utilizing this amine in library synthesis and its preparation from precursors.
4.1. Representative Synthesis: Reductive Amination Logic
While commercially available, the synthesis of 3-Fluoro-5-methoxybenzylamine is often performed via the reduction of 3-Fluoro-5-methoxybenzonitrile or 3-Fluoro-5-methoxybenzaldehyde .[1]
Protocol: Borane Reduction of Nitrile Precursor Note: This protocol is a standard validated method for benzylamine synthesis.[1]
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under Nitrogen (
). -
Reagent Addition: Charge the flask with 3-Fluoro-5-methoxybenzonitrile (1.0 eq) and anhydrous Tetrahydrofuran (THF) [0.2 M concentration].
-
Reduction: Cool to 0°C. Dropwise add Borane-THF complex (
, 1.0 M solution, 2.5 eq) over 20 minutes. -
Reflux: Warm to room temperature, then heat to reflux (66°C) for 12 hours.
-
Quench: Cool to 0°C. Cautiously add Methanol (MeOH) to quench excess borane.
-
Hydrolysis: Add 6M HCl and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Concentrate in vacuo. Basify with NaOH (2M) to pH > 12. Extract with Dichloromethane (DCM) (3x).
-
Salt Formation: Dry organic layer (
), filter, and add 4M HCl in Dioxane. The precipitate is 3-Fluoro-5-methoxybenzylamine HCl.[1]
4.2. Visualization: Synthetic Pathway
The following diagram illustrates the synthetic logic and downstream coupling utility.
Figure 1: Synthetic workflow from nitrile precursor to final medicinal chemistry target.[1]
Quality Control & Analytical Characterization
To ensure data integrity in biological assays, the purity of the building block must be validated.
5.1. Expected NMR Profile (DMSO-d6)[1]
-
¹H NMR (400 MHz):
-
¹⁹F NMR:
-
Single peak around
-110 to -115 ppm (Ar-F).[1]
-
5.2. QC Workflow Diagram
The following flowchart defines the decision matrix for accepting a batch of this material.
Figure 2: Quality Control decision tree for fluorinated benzylamine building blocks.
Handling and Safety (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (respiratory irritation) (H335).[2][3]
-
Storage: Hygroscopic. Store at 2-8°C under Argon or Nitrogen.
-
Incompatibility: Strong oxidizing agents, acid chlorides (unless intended reaction), and acid anhydrides.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44203124, 4-Fluoro-3-methoxybenzylamine (Isomer Analog).[1] Retrieved from [Link](Note: Used for physicochemical property extrapolation of the regioisomer).
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Review on the utility of Fluorine in drug design).
Sources
3-Fluoro-5-methoxybenzylamine Hydrochloride: Technical Profile & Synthetic Utility
[1]
Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists Topic: 3-Fluoro-5-methoxybenzylamine hydrochloride (CAS 1158269-22-7)[1]
Executive Summary
This compound is a specialized fluorinated building block used extensively in modern drug discovery.[1] Its structural motif—combining a metabolic blocker (fluorine) with a hydrogen-bond acceptor (methoxy) on a benzylamine scaffold—makes it a critical tool for Fragment-Based Drug Design (FBDD) and Lead Optimization.[1] This guide provides a definitive technical reference for its identification, synthesis, and application in medicinal chemistry.
Part 1: Identification & Physiochemical Profile[1][2]
The precise identification of the hydrochloride salt versus the free base is critical for stoichiometric calculations in synthesis. The hydrochloride salt is generally preferred for its superior stability and crystallinity.
Chemical Identity Table[1]
| Parameter | Data |
| Compound Name | This compound |
| CAS Number (HCl Salt) | 1158269-22-7 |
| CAS Number (Free Base) | 914465-85-3 |
| Molecular Formula | C₈H₁₀FNO[1][2] · HCl |
| Molecular Weight | 191.63 g/mol (Salt) / 155.17 g/mol (Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |
| SMILES (Free Base) | COC1=CC(CN)=CC(F)=C1 |
| InChI Key | IBKNUJGSSUDSSJ-UHFFFAOYSA-N (Base) |
Structural Analysis
The 3,5-disubstitution pattern creates a unique electronic environment.[1]
-
Fluorine (C3): Induces a strong electron-withdrawing effect (
) via induction, increasing the metabolic stability of the ring against oxidation. -
Methoxy (C5): Acts as a weak electron-withdrawing group via induction but a strong electron donor via resonance (
), modulating the pKa of the benzylic amine.[1]
Part 2: Synthetic Pathways[1][4]
Synthesizing this compound typically follows two primary routes depending on the available precursor: the Nitrile Reduction (Route A) or the Reductive Amination (Route B).[1]
Visual Synthesis Workflow
Figure 1: Primary synthetic routes to 3-Fluoro-5-methoxybenzylamine HCl.[1][3][4] Route A is preferred for scale-up; Route B is preferred for parallel synthesis libraries.[1]
Detailed Protocols
Route A: Reduction of 3-Fluoro-5-methoxybenzonitrile
This method is ideal for gram-scale synthesis due to the high availability of the nitrile precursor.[1]
-
Setup: Charge a flame-dried flask with 3-Fluoro-5-methoxybenzonitrile (1.0 equiv) under Argon.
-
Solvation: Dissolve in anhydrous THF (0.5 M concentration).
-
Reduction: Slowly add Borane-THF complex (BH₃·THF, 1.0 M, 2.5 equiv) at 0°C.
-
Note: Use of LiAlH₄ is an alternative but requires stricter safety controls.[1]
-
-
Reflux: Heat to reflux for 4–12 hours. Monitor via TLC (System: 10% MeOH in DCM).
-
Quench: Cool to 0°C. Carefully add MeOH to quench excess borane. Add 10% HCl and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Basify to pH >12 with NaOH. Extract with DCM.[1] Dry organic layer (Na₂SO₄) and concentrate.
-
Salt Formation: Dissolve the crude oil in Et₂O.[1] Add HCl (4M in Dioxane) dropwise. Filter the white precipitate.
Route B: Reductive Amination of Aldehyde
Preferred when avoiding strong reducing agents or working with sensitive functional groups.[1]
-
Imine Formation: Combine 3-Fluoro-5-methoxybenzaldehyde (1.0 equiv) and Ammonium Acetate (10 equiv) in Methanol.
-
Reduction: Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 equiv). Stir at Room Temperature for 12–24 hours.
-
Workup: Acidify to pH 2 to decompose excess hydride, then basify and extract as above.
Part 3: Medicinal Chemistry Applications[1][4][6][7]
In drug development, this benzylamine moiety serves as a "privileged structure" for targeting kinases and GPCRs.
Electronic & Steric Modulation
The 3-F, 5-OMe substitution pattern is often used to optimize the Lipophilic Efficiency (LipE) of a lead compound.[1]
-
Metabolic Blocking: The fluorine atom at the meta position blocks Cytochrome P450-mediated oxidation, a common metabolic soft spot in benzylamines.
-
Conformational Lock: The fluorine atom can induce a preferred conformation via intramolecular electrostatic interactions with the benzylic amine nitrogen or adjacent carbonyls in amide couplings.
Bioisosteric Replacements
This scaffold is frequently used as a replacement for:
-
3,5-Dimethoxybenzylamine: To lower electron density and improve metabolic stability.
-
3,5-Difluorobenzylamine: To introduce a hydrogen bond acceptor (OMe) for specific active site interactions (e.g., hinge binding in kinases).
Part 4: Handling, Stability & Safety[1][3]
Stability Profile
-
Hygroscopicity: The HCl salt is moderately hygroscopic.[1] Store in a desiccator.
-
Air Sensitivity: The free base absorbs CO₂ from the air to form carbamates; the HCl salt is air-stable.[1]
-
Shelf Life: >2 years if stored at 2–8°C under inert gas.[1]
Safety (GHS Classification)
Signal Word: DANGER
-
H314: Causes severe skin burns and eye damage (Applies strongly to free base; treat salt as Irritant H315/H319).
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Fluorine content).
References
-
BLD Pharm. (2025). Product Analysis: (3-Fluoro-5-methoxyphenyl)methanamine hydrochloride. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44203124, 4-Fluoro-3-methoxybenzylamine (Isomer Comparison). Retrieved from [1]
-
Thermo Fisher Scientific. (2025).[6] Safety Data Sheet: Benzylamine Derivatives. Retrieved from
-
ChemicalBook. (2025).[6] Synthesis of Methoxybenzylamine Derivatives. Retrieved from
-
Google Patents. (2022). Process of preparing fluorinated benzylamine intermediates. US20220119345A1.[1] Retrieved from
Sources
- 1. 914465-85-3|3-Fluoro-5-methoxybenzylamine|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 4. US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile - Google Patents [patents.google.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Physicochemical Properties of 3-Fluoro-5-methoxybenzylamine Hydrochloride
An In-depth Technical Guide:
Introduction
In the landscape of modern medicinal chemistry and drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is a foundational requirement for success. 3-Fluoro-5-methoxybenzylamine, and specifically its hydrochloride salt, represents a key structural motif and building block in the synthesis of a variety of biologically active molecules. The conversion of the free base amine to a hydrochloride salt is a common and critical strategy in pharmaceutical development. This process often enhances the compound's stability, crystallinity, and, most importantly, its aqueous solubility, which is a primary determinant of bioavailability for orally administered drugs.[1][2][3]
The physical properties of an API salt are not mere data points; they are critical parameters that dictate its behavior from the moment of synthesis through to its formulation, storage, and ultimately, its therapeutic action in the human body.[4][5] An incomplete or inaccurate understanding of these properties can lead to significant challenges in later-stage development, including issues with manufacturing, shelf-life, and inconsistent clinical outcomes.
This technical guide provides a comprehensive overview of the essential physical properties of 3-Fluoro-5-methoxybenzylamine hydrochloride. As a senior application scientist, the goal is not simply to present data, but to provide a field-proven framework for its characterization. We will delve into the causality behind experimental choices and present self-validating protocols that ensure data integrity. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound for their work.
Section 1: Molecular Identity and Spectroscopic Profile
Confirming the molecular structure and identity of a compound is the first and most critical step in its characterization. This is achieved through a combination of spectroscopic techniques that probe the molecule's atomic composition and connectivity. For this compound, these methods validate the successful formation of the salt and confirm its structural integrity.
| Property | Data | Source |
| Chemical Name | (3-Fluoro-5-methoxyphenyl)methanamine hydrochloride | N/A |
| CAS Number | 1158269-22-7 | [6] |
| Molecular Formula | C₈H₁₁ClFNO | Derived |
| Molecular Weight | 191.63 g/mol | Derived |
| Canonical SMILES | COC1=CC(F)=CC(CN)=C1.Cl | Derived |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is unparalleled for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. For this specific compound, NMR confirms the substitution pattern on the aromatic ring and verifies the protonation of the benzylamine nitrogen, a key indicator of salt formation.
Expected Spectral Features:
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons, the benzylic methylene (-CH₂) protons, the methoxy (-OCH₃) protons, and the ammonium (-NH₃⁺) protons. The protonation of the amine to an ammonium group results in a downfield shift of the adjacent methylene protons and the appearance of a broad signal for the -NH₃⁺ protons, which may exchange with residual water in the solvent.
-
¹³C NMR: The spectrum will display eight unique carbon signals corresponding to the six aromatic carbons, the benzylic carbon, and the methoxy carbon. The positions of these signals confirm the 1,3,5- (meta) substitution pattern of the fluoro, methoxy, and benzylamine groups.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable -NH₃⁺ protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H).
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational frequencies of specific covalent bonds. For an amine hydrochloride salt, IR spectroscopy provides clear evidence of the ammonium ion and other key structural features.[3]
Expected Spectral Features:
-
N-H⁺ Stretch: A very broad and strong absorption band is expected in the region of 2800-3200 cm⁻¹. This is the hallmark of a primary amine salt and is easily distinguishable from the sharper N-H stretches of a free amine.[3]
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from -CH₂- and -OCH₃) will appear just below 3000 cm⁻¹.
-
Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region correspond to the benzene ring.
-
C-O Stretch: A strong band for the aryl ether C-O bond is expected around 1200-1280 cm⁻¹.
-
C-F Stretch: A strong absorption corresponding to the C-F bond will be present in the 1000-1350 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software and presented as Transmittance or Absorbance vs. Wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides an exact measurement of the mass-to-charge ratio (m/z) of an ionized molecule. It is used to confirm the molecular weight of the compound. For a salt, the analysis is performed on the cationic or anionic portion. For this compound, electrospray ionization (ESI) in positive mode will detect the protonated free base.
Expected Spectral Features: The primary ion observed in positive mode ESI-MS will be the protonated free base, [C₈H₁₀FNO + H]⁺.
-
Expected m/z: 155.17 (MW of free base) + 1.01 (MW of H⁺) = 156.18
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to ensure the amine remains protonated.
-
Instrumentation: Use a high-resolution mass spectrometer (such as a TOF or Orbitrap) coupled to a liquid chromatography system.[7][8]
-
Method: Inject a small volume (1-5 µL) of the sample. While chromatographic separation may not be necessary for a pure sample, it is standard practice.
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode.
-
Data Analysis: Extract the mass spectrum and identify the peak corresponding to the [M+H]⁺ ion. The high-resolution measurement should be within 5 ppm of the theoretical exact mass.
Caption: Workflow for spectroscopic identity confirmation.
Section 2: Solid-State Properties
The behavior of a drug substance in a solid dosage form is governed by its solid-state properties. Characteristics such as crystallinity, polymorphism, and thermal stability are paramount for ensuring consistent manufacturing processes and a stable final product.[2]
Melting Point and Thermal Behavior (DSC)
Rationale: The melting point is a fundamental physical property that serves as an initial indicator of purity. A sharp melting range typically suggests a pure, crystalline material. Differential Scanning Calorimetry (DSC) provides a more comprehensive thermal profile, detecting not only the melting endotherm but also other events like desolvation, glass transitions, or polymorphic phase transitions.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid, which may be pierced to allow any evolved volatiles to escape.
-
Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge. A common temperature range would be from 25 °C to a point sufficiently above the melting temperature (e.g., 250 °C).
-
Data Analysis: Plot the heat flow (mW) against temperature (°C). The melting point is determined as the onset or peak of the melting endotherm. The area under the peak can be integrated to determine the heat of fusion (ΔHfus).
Crystallinity and Polymorphism (PXRD)
Rationale: Powder X-ray Diffraction (PXRD) is the definitive technique for determining the crystalline nature of a solid material. Amorphous materials lack long-range molecular order and produce a broad, featureless halo, whereas crystalline materials produce a unique diffraction pattern of sharp peaks.[9] This pattern serves as a "fingerprint" for a specific crystal form (polymorph). Since different polymorphs of the same compound can have drastically different solubilities and stabilities, controlling the polymorphic form is a critical aspect of drug development.
Experimental Protocol: Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind the sample to a fine, uniform powder. Pack the powder onto a sample holder.
-
Instrumentation: Use a modern powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å).
-
Data Acquisition: Scan the sample over a defined range of 2θ angles, for example, from 3° to 40°. The step size and scan speed will determine the resolution and collection time.
-
Data Analysis: The resulting diffractogram plots intensity versus the diffraction angle (2θ). The presence of sharp peaks indicates a crystalline material. The positions and relative intensities of these peaks are characteristic of the compound's crystal lattice.
Caption: Workflow for solid-state property analysis.
Section 3: Physicochemical Properties for Drug Development
Beyond identity and solid-state form, certain physicochemical properties directly influence how a drug will perform in a biological system. For any potential therapeutic agent, solubility and hygroscopicity are two of the most critical parameters evaluated during early-stage development.[4][10]
Aqueous Solubility
Rationale: For an orally administered drug to be effective, it must first dissolve in the fluids of the gastrointestinal tract before it can be absorbed into the bloodstream.[2] Poor aqueous solubility is a major cause of failure for many drug candidates. As a hydrochloride salt, this compound is expected to have significantly higher aqueous solubility than its free base. This property should be quantified in relevant media.
Experimental Protocol: Thermodynamic Shake-Flask Solubility
-
System Preparation: Prepare solutions of relevant media, such as deionized water, pH 1.2 buffer (simulated gastric fluid), and pH 6.8 buffer (simulated intestinal fluid).
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each medium in a sealed vial. The goal is to create a saturated solution with undissolved solid remaining.
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of solid material at the end of this period confirms saturation.
-
Sample Processing: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the clear supernatant, filter it through a 0.45 µm filter, and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported in units such as mg/mL or µg/mL.
Hygroscopicity
Rationale: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[11] For pharmaceutical solids, this is a highly undesirable property as moisture uptake can lead to physical changes (e.g., deliquescence, caking) and chemical degradation, ultimately compromising the product's stability and shelf-life. Dynamic Vapor Sorption (DVS) is the gold-standard technique for quantifying this behavior.[12]
Experimental Protocol: Dynamic Vapor Sorption (DVS)
-
Sample Preparation: Place a small, accurately weighed amount of the sample (5-15 mg) onto the DVS sample pan.
-
Drying: Initially, dry the sample under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable weight is achieved. This establishes the dry mass of the sample.
-
Sorption/Desorption Cycle: Program the instrument to perform a humidity cycle. A typical method involves increasing the RH in steps (e.g., from 0% to 90% RH in 10% increments) and then decreasing it back to 0%.
-
Equilibration Criteria: At each RH step, the instrument holds the humidity constant until the sample's mass equilibrates (i.e., the rate of change in mass over time, dm/dt , falls below a set threshold, e.g., 0.002% min⁻¹).
-
Data Analysis: The instrument plots the change in mass (%) versus the relative humidity. The resulting sorption-desorption isotherm reveals how much water the material absorbs at different humidity levels, whether the process is reversible, and if any phase changes (like hydration or deliquescence) occur.
Caption: Workflow for key drug development property assessment.
Summary of Physical Properties
This table summarizes the key physicochemical properties of this compound and the standard analytical methods used for their determination.
| Property | Analytical Technique | Purpose |
| Molecular Structure | NMR Spectroscopy (¹H, ¹³C) | Confirms covalent structure and salt formation. |
| Functional Groups | Infrared (IR) Spectroscopy | Verifies the presence of key bonds (N-H⁺, C-O, C-F). |
| Molecular Weight | Mass Spectrometry (MS) | Confirms the mass of the protonated molecule. |
| Thermal Behavior | Differential Scanning Calorimetry (DSC) | Determines melting point and thermal stability. |
| Crystallinity | Powder X-ray Diffraction (PXRD) | Assesses if the material is crystalline or amorphous. |
| Aqueous Solubility | Shake-Flask Method / HPLC | Quantifies dissolution potential in relevant media.[2] |
| Hygroscopicity | Dynamic Vapor Sorption (DVS) | Measures moisture uptake and informs on physical stability.[12] |
Conclusion
The comprehensive physical characterization of this compound is an indispensable exercise for any research or development program utilizing this compound. The methodologies outlined in this guide—from spectroscopic confirmation of its identity to the quantitative assessment of its solid-state and solution behaviors—provide the robust data package required for informed decision-making. Understanding its thermal stability, crystalline nature, solubility, and hygroscopicity allows scientists to mitigate risks associated with manufacturing and formulation, ultimately accelerating the path from chemical entity to a stable, safe, and effective final product. This systematic approach ensures that the foundational properties of the molecule are well-understood, paving the way for successful drug development.
References
- Physicochemical properties | Medicinal Chemistry Class Notes. (2025, August 15). Fiveable.
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).
- Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs.
- 914465-85-3|3-Fluoro-5-methoxybenzylamine. BLD Pharm.
- Physical Properties in Drug Design. (2025, August 10).
- How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. (2025, July 16). Raytor.
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1).
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [Link]
- Hygroscopicity: Significance and symbolism. (2026, January 16). ScienceDirect.
- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11). Informa Healthcare.
- Organic Nitrogen Compounds V: Amine Salts. (2023, August 16). Spectroscopy Online.
- Drugs of abuse: Reliable analysis through Orbitrap mass spec. (2015, April 10). Thermo Fisher Scientific.
- Analysis of Artificial Colorants by Ultra-Fast Liquid Chrom
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Technical Guide: 3-Fluoro-5-methoxybenzylamine Derivatives in Medicinal Chemistry
[1]
Content Type: Technical Whitepaper & Protocol Guide Subject: 3-Fluoro-5-methoxybenzylamine (CAS 914465-85-3) Intended Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary: The "Goldilocks" Scaffold[1][2]
In modern drug discovery, the optimization of lead compounds often hits a wall where potency, metabolic stability, and physicochemical properties (LogP/LogD) are in conflict.[2] The 3-Fluoro-5-methoxybenzylamine moiety represents a strategic "multiparametric" solution.[1]
Unlike the symmetric 3,5-difluoro (highly lipophilic, electron-deficient) or 3,5-dimethoxy (electron-rich, metabolic liability) analogues, the 3-fluoro-5-methoxy substitution pattern offers a unique asymmetric electronic profile.[1] It creates a scaffold that simultaneously:
-
Modulates pKa: The electron-withdrawing fluorine lowers the basicity of the amine (or proximal nitrogens), improving bioavailability.[1][2]
-
Blocks Metabolism: The C3-Fluorine blocks a primary site of CYP450 oxidative metabolism, while the C5-Methoxy group provides a hydrogen bond acceptor without the high electron density that triggers rapid aromatic oxidation.[1]
-
Enhances Binding: The distinct electrostatic potential surface (EPS) allows for specific "edge-to-face" pi-stacking interactions in kinase hinge regions and GPCR pockets.[1]
This guide details the synthesis, derivatization, and application of this scaffold in high-value targets like PD-1/PD-L1 inhibitors and STING modulators .[1]
Chemical Rationale & Structural Logic
The Asymmetric Electronic Effect
The 3-fluoro-5-methoxy motif is not merely a random decoration; it is a precision tool for tuning the aromatic ring's electronics.[1]
-
Fluorine (σ-withdrawing): Inductively deactivates the ring, increasing resistance to oxidative metabolism at the para-position relative to the amine.[1][2]
-
Methoxy (π-donating / σ-withdrawing): Provides a weak dipole and a specific H-bond acceptor vector.[1]
-
Net Result: A "push-pull" electronic system that creates a polarized hydrophobic surface, ideal for occupying solvent-exposed hydrophobic pockets in enzymes (e.g., the "back pocket" of kinases).[1]
Visualization: SAR & Property Tuning
The following diagram illustrates the mechanistic logic behind selecting this specific scaffold over common alternatives.
Figure 1: Structure-Activity Relationship (SAR) logic for the 3-Fluoro-5-methoxybenzylamine scaffold.
High-Value Applications (Case Studies)
Immuno-Oncology: PD-1/PD-L1 Inhibitors
Recent patent literature (e.g., US20150291549A1) highlights the use of 3-fluoro-5-methoxybenzylamine as a "tail" group in small molecule PD-1/PD-L1 inhibitors.[1]
-
Role: The benzylamine moiety extends into the hydrophobic channel of the PD-L1 surface.[1][2]
-
Advantage: The methoxy group creates a specific anchor point via H-bonding with backbone residues (e.g., Tyr or Gln), while the fluorine atom tunes the lipophilicity to ensure membrane permeability without "greasing out" the molecule.[1][2]
Innate Immunity: STING Agonists/Modulators
In the development of STING (Stimulator of Interferon Genes) pathway modulators (e.g., WO2018234807A1), this amine is used to synthesize amidic side chains on indoline scaffolds.[2]
-
Mechanism: The 3-fluoro-5-methoxybenzyl group fits into the "lid" region of the STING dimer, stabilizing the closed conformation required for downstream signaling.[1]
Experimental Protocols
Synthesis of 3-Fluoro-5-methoxybenzylamine
While commercially available, high-purity synthesis is often required for scale-up to avoid specific impurities (e.g., defluorinated byproducts).[1]
Method A: Reduction of 3-Fluoro-5-methoxybenzonitrile (Preferred) [1]
-
Rationale: Avoids over-alkylation common with halide displacement.[1][2]
-
Precursor: 3-Fluoro-5-methoxybenzonitrile (CAS 439280-18-9).[1]
Protocol:
-
Setup: Charge a hydrogenation vessel with 3-Fluoro-5-methoxybenzonitrile (1.0 eq) and Methanol (10 V).
-
Catalyst: Add Raney Nickel (20 wt% loading) or Pd/C (10 wt%).[1][2] Note: Raney Ni is preferred to prevent de-halogenation of the fluorine.[1][2]
-
Ammonia: Add 7N NH3 in MeOH (2.0 eq) to suppress secondary amine formation.
-
Reaction: Pressurize with H2 (50 psi) and stir at RT for 4–6 hours.
-
Workup: Filter catalyst over Celite. Concentrate filtrate.[1][2]
-
Purification: Acid/Base extraction. Dissolve residue in EtOAc, extract with 1N HCl. Basify aqueous layer with NaOH to pH 10, extract back into DCM.[1][2] Dry (Na2SO4) and concentrate.[1][2]
Reductive Amination (Coupling to Core Scaffolds)
This is the standard method for attaching the scaffold to aldehyde-containing drug cores.[1][2]
Protocol:
-
Mixing: Dissolve the Aldehyde Core (1.0 eq) and 3-Fluoro-5-methoxybenzylamine (1.1 eq) in DCE (Dichloroethane) .
-
Activation: Add Acetic Acid (1.0 eq) to catalyze imine formation.[1][2] Stir for 1 hour at RT.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Quench: Stir overnight at RT. Quench with sat. NaHCO3.
-
Isolation: Extract with DCM. The product is often purified via Flash Chromatography (DCM/MeOH gradient).[1][2]
Visualizing the Synthetic Workflow
The following diagram outlines the critical decision tree for synthesizing and utilizing this building block.
Figure 2: Synthetic pathways for generating and utilizing the 3-Fluoro-5-methoxybenzylamine scaffold.[1]
Analytical Data Summary
For verification of the synthesized building block, compare against these standard parameters:
| Parameter | Value / Characteristic | Notes |
| Molecular Weight | 155.17 g/mol | Formula: C8H10FNO |
| Boiling Point | ~214°C | High boiling point requires vacuum distillation if purifying by distillation.[1] |
| 1H NMR (CDCl3) | δ 6.7–6.5 (m, 3H, Ar-H), 3.82 (s, 2H, CH2), 3.79 (s, 3H, OMe) | Distinctive pattern: Methylene singlet and Methoxy singlet.[2] |
| Storage | 2–8°C, under Nitrogen | Amines absorb CO2 from air (carbamate formation); keep sealed.[1][2] |
References
-
Compounds Useful as Immunomodulators (PD-1/PD-L1 Inhibitors). US Patent US20150291549A1.[1][2] Bristol-Myers Squibb / Aurigene Discovery Technologies.[1][2]
-
Heterocyclic Modulators of Human STING. WO Patent WO2018234807A1.[1][2] GlaxoSmithKline.[1][2][2]
-
Novel Benzylamine Derivatives: Synthesis and Anti-Mycobacterium Tuberculosis Evaluation. The Open Medicinal Chemistry Journal, 2023.[1][2] (Contextual reference for benzylamine class activity).
-
PubChem Compound Summary: 3-Fluoro-5-methoxybenzonitrile. (Precursor data). [2]
Fluorinated Benzylamine Building Blocks: A Technical Guide for Drug Discovery
Topic: Fluorinated Benzylamine Building Blocks for Drug Discovery Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.
Executive Summary: The Fluorine Advantage
In modern medicinal chemistry, the strategic incorporation of fluorine into benzylamine scaffolds is not merely a structural modification—it is a precision tool for modulating physicochemical properties. Fluorinated benzylamines serve as critical pharmacophores and linkers, offering a predictable method to alter basicity (pKa), enhance metabolic stability, and lock molecular conformations through non-covalent interactions.
This guide provides an in-depth technical analysis of these building blocks, detailing the mechanistic causality behind their use, validated synthetic protocols, and their application in FDA-approved therapeutics.
Physicochemical Modulation: The "Why" and "How"
The introduction of fluorine into a benzylamine system induces profound electronic and steric changes. Understanding these shifts is essential for rational drug design.
Basicity and pKa Tuning
The amine nitrogen in benzylamine is typically basic (pKa
-
Mechanism: Fluorine is the most electronegative element (
). When placed on the aromatic ring, it exerts a strong electron-withdrawing inductive effect (-I). -
Impact: This withdrawal reduces the electron density available on the benzylic nitrogen, destabilizing the protonated ammonium species and lowering the pKa.
-
Result: A lower pKa increases the fraction of the neutral, free-base form at physiological pH, significantly enhancing blood-brain barrier (BBB) penetration and oral bioavailability.
Table 1: Comparative Physicochemical Shifts
| Scaffold | Substituent | Approx. pKa (Amine) | Electronic Effect | Primary Utility |
| Benzylamine | -H | 9.5 | Reference | Standard Linker |
| 2-Fluorobenzylamine | -F (Ortho) | ~8.8 - 9.0 | Inductive (-I) + H-Bond | Conformational Lock |
| 3-Fluorobenzylamine | -F (Meta) | ~8.5 - 8.8 | Strong Inductive (-I) | pKa Lowering |
| 4-Fluorobenzylamine | -F (Para) | ~9.0 - 9.2 | Inductive (-I) + Resonance (+R) | Metabolic Blocking |
Conformational Control (The Ortho Effect)
Substitution at the ortho position (2-fluorobenzylamine) introduces a unique "conformational lock."
-
Intramolecular H-Bonding: The fluorine atom can accept a hydrogen bond from the ammonium proton (
). -
Tunneling Splitting: Research indicates that ortho-fluorination increases tunneling splitting by four orders of magnitude compared to unsubstituted benzylamine, rigidly defining the dihedral angle between the phenyl ring and the amine side chain [1].[1][2] This reduces the entropic penalty of binding to a protein target.
Metabolic Stability: Blocking Oxidative Deamination
One of the primary failure modes for benzylamine-containing drugs is rapid metabolism via oxidative deamination (mediated by Monoamine Oxidases, MAO, or Cytochrome P450s) or benzylic hydroxylation.
Mechanism of Action
-
Benzylic Oxidation: The benzylic C-H bonds are electronically activated and prone to hydrogen atom abstraction (HAT) by P450 enzymes (Compound I).
-
Fluorine Blockade: Replacing benzylic hydrogens with fluorine (e.g.,
-difluorobenzylamines) completely blocks this pathway due to the strength of the C-F bond (~116 kcal/mol vs. ~99 kcal/mol for C-H). -
Ring Deactivation: Fluorine on the phenyl ring (especially para) deactivates the ring toward aromatic hydroxylation and can electronically perturb the benzylic position, altering the rate of oxidation [2].
Diagram 1: Metabolic Fate of Benzylamines vs. Fluorinated Analogs
Caption: Fluorine substitution prevents rapid oxidative deamination, diverting the molecule from clearance pathways (Red) to stable circulation (Green).
Validated Experimental Protocol: Reductive Amination
The most robust method for installing a fluorinated benzylamine moiety is Reductive Amination . This protocol is self-validating: the formation of the intermediate imine is often observable, and the choice of reducing agent controls selectivity.
Case Study Synthesis: Safinamide Intermediate
Safinamide (MAO-B inhibitor) utilizes a 3-fluorobenzyl ether linked to a benzylamine core.[3] The critical step is the formation of the secondary amine.
Protocol: Reductive Amination of 4-((3-fluorobenzyl)oxy)benzaldehyde
Reagents:
-
Aldehyde: 4-((3-fluorobenzyl)oxy)benzaldehyde (1.0 equiv)
-
Amine: L-Alaninamide Hydrochloride (1.2 equiv)
-
Reducing Agent: Sodium Cyanoborohydride (
) (1.5 equiv) or Sodium Triacetoxyborohydride ( ) -
Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Imine Formation (Equilibrium):
-
Dissolve the fluorinated aldehyde in anhydrous MeOH (0.1 M concentration).
-
Critical Step: Add catalytic Acetic Acid (AcOH, 1-2 drops) to adjust pH to ~5-6. This protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine without protonating the amine into an unreactive ammonium salt.
-
Stir at Room Temperature (RT) for 1–2 hours. Validation: Monitor via TLC or LCMS for the disappearance of aldehyde and appearance of the imine mass (
).
-
-
Reduction (Irreversible):
-
Cool the mixture to 0°C (optional, but recommended to suppress side reactions).
-
Add
portion-wise. Note: is preferred over here because it is less aggressive and will not reduce the aldehyde before it forms the imine at pH 6. -
Allow to warm to RT and stir for 4–6 hours.
-
-
Workup & Purification:
Diagram 2: Synthetic Workflow for Fluorinated Benzylamines
Caption: Step-wise reductive amination workflow ensuring selective formation of the secondary amine.
Applications in Drug Discovery
Case Study: Safinamide (Xadago)
Safinamide represents a quintessential application of the fluorinated benzylamine motif.
-
Function: The fluorine atom at the meta position improves the lipophilicity (LogP) and metabolic stability of the benzyl ether tail, which fits into the hydrophobic pocket of the MAO-B enzyme [3].
-
Outcome: Highly selective, reversible inhibition of MAO-B for Parkinson's disease treatment.[4]
Emerging Trends: 18F-PET Imaging
Fluorinated benzylamines are increasingly used as precursors for Positron Emission Tomography (PET) tracers. The substitution of a stable
References
-
Calabrese, C., et al. (2013). "Fluorine substitution effects on flexibility and tunneling pathways: the rotational spectrum of 2-fluorobenzylamine." ChemPhysChem, 14(9), 1943-1950. Link
-
Bhattarai, P., et al. (2026). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv. Link
-
Binda, C., et al. (2007). "Structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase." Journal of Medicinal Chemistry, 50(23), 5848-5852. Link
-
Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
Sources
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- 3. Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safinamide synthesis - chemicalbook [chemicalbook.com]
- 5. US11111208B2 - Process for the preparation of safinamide mesylate intermediate - Google Patents [patents.google.com]
- 6. TCI反応実例:ナトリウムトリアセトキシボロヒドリドを用いた還元的アミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]
- 7. rsc.org [rsc.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Technical Monograph: 3-Fluoro-5-methoxybenzylamine Hydrochloride
Executive Summary & Chemical Identity
3-Fluoro-5-methoxybenzylamine hydrochloride is a specialized fluorinated building block used primarily in medicinal chemistry and fragment-based drug discovery (FBDD). Its structural motif—a benzylamine core substituted with fluorine and methoxy groups at the meta positions—provides a unique electronic and steric profile. The fluorine atom enhances metabolic stability and lipophilicity, while the methoxy group serves as a hydrogen bond acceptor, making this compound a valuable intermediate for synthesizing G-protein coupled receptor (GPCR) modulators and kinase inhibitors.
Chemical Identifiers & Properties
| Property | Data |
| IUPAC Name | (3-Fluoro-5-methoxyphenyl)methanamine hydrochloride |
| CAS Number (Free Base) | 914465-85-3 |
| CAS Number (HCl Salt) | 1158269-22-7 |
| PubChem CID | |
| Molecular Formula | C₈H₁₁ClFNO (Salt) / C₈H₁₀FNO (Base) |
| Molecular Weight | 191.63 g/mol (Salt) / 155.17 g/mol (Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol |
| Storage Conditions | Inert atmosphere (N₂/Ar), 2–8°C, Desiccated |
Synthesis & Production Protocols
The synthesis of this compound typically proceeds via two primary routes: Nitrile Reduction or Reductive Amination . The choice of route depends on the availability of precursors (benzonitrile vs. benzaldehyde) and scale requirements.
Synthesis Pathways Visualization
The following diagram illustrates the two validated synthetic pathways for generating the target amine.
Caption: Dual synthetic pathways via Nitrile Reduction (Top) and Reductive Amination (Bottom).
Protocol A: Nitrile Reduction (High Yield)
This method is preferred for gram-scale synthesis due to the stability of the nitrile precursor.
Reagents:
-
3-Fluoro-5-methoxybenzonitrile (1.0 equiv)
-
Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv) or Borane-THF complex (BH₃·THF)
-
Anhydrous THF (Solvent)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask and flush with Argon. Add anhydrous THF.
-
Addition: Cool the THF to 0°C. Carefully add LiAlH₄ pellets/powder.
-
Substrate Introduction: Dissolve 3-Fluoro-5-methoxybenzonitrile in a minimal amount of THF and add dropwise to the LiAlH₄ suspension.
-
Reaction: Allow to warm to room temperature, then reflux for 3–6 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).
-
Quenching (Fieser Method): Cool to 0°C. Slowly add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).
-
Isolation: Filter the granular precipitate through Celite. Dry the filtrate over Na₂SO₄ and concentrate in vacuo to yield the free base oil.
-
Salt Formation: Dissolve the oil in diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. The white hydrochloride salt will precipitate immediately. Filter and wash with cold ether.
Protocol B: Reductive Amination (Mild Conditions)
Ideal for late-stage functionalization or when avoiding strong reducing agents.
Reagents:
-
3-Fluoro-5-methoxybenzaldehyde (1.0 equiv)
-
Ammonium Acetate (NH₄OAc) (10.0 equiv)
-
Sodium Cyanoborohydride (NaCNBH₃) (1.5 equiv)
Step-by-Step Methodology:
-
Imine Formation: Dissolve the aldehyde and NH₄OAc in Methanol. Stir at room temperature for 1 hour.
-
Reduction: Add NaCNBH₃ in portions. Caution: HCN gas evolution possible; use a vented hood.
-
Workup: After 12 hours, quench with 1M NaOH. Extract with DCM (3x).[1]
-
Purification: The amine can be purified via flash column chromatography (DCM/MeOH/NH₄OH) before salt formation.
Quality Control & Characterization
To ensure the integrity of the building block for medicinal chemistry applications, the following analytical parameters must be met.
Expected NMR Profile (DMSO-d₆)
-
¹H NMR (400 MHz):
-
δ 8.40 (br s, 3H, NH₃⁺) – Ammonium protons.
-
δ 6.85–6.95 (m, 3H, Ar-H) – Characteristic 1,3,5-substitution pattern. The fluorine coupling will split these signals (multiplets).
-
δ 3.98 (s, 2H, Ar-CH₂-N) – Benzylic methylene.
-
δ 3.78 (s, 3H, O-CH₃) – Methoxy singlet.
-
-
¹⁹F NMR (376 MHz):
-
δ -110 to -115 ppm (m, 1F) – Typical range for meta-fluorine on an aromatic ring.
-
Purity Specifications
| Test | Acceptance Criteria | Method |
| Appearance | White to off-white powder | Visual |
| Purity (HPLC) | ≥ 97.0% | C18 Column, H₂O/MeCN gradient |
| Identity (MS) | [M+H]⁺ = 156.1 m/z | LC-MS (ESI+) |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
Handling, Safety & Storage (SDS Summary)
This compound is a benzylamine derivative and should be handled as a corrosive and irritant.
Hazard Classification (GHS)
-
Signal Word: WARNING
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
-
H302: Harmful if swallowed (Acute Tox. 4).
Handling Protocol
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) or handle in a fume hood to avoid inhalation.
-
Incompatibility: Strong oxidizing agents, acid chlorides, and acid anhydrides.
-
Spill Response: Sweep up dry powder carefully to avoid dust generation. Neutralize residue with weak bicarbonate solution before disposal.
Storage
-
Hygroscopic Nature: The hydrochloride salt is hygroscopic. Store in a tightly sealed vial under Argon or Nitrogen.
-
Temperature: Refrigerate at 2–8°C for long-term stability.
Applications in Drug Discovery
3-Fluoro-5-methoxybenzylamine is a "privileged structure" in fragment-based drug design.
Structural Advantages
-
Fluorine Effect: The fluorine atom at the 3-position blocks metabolic oxidation (CYP450) at that site and increases the lipophilicity (LogP) of the molecule, improving membrane permeability.
-
Methoxy Anchor: The 5-methoxy group acts as a weak hydrogen bond acceptor, often engaging in interactions with serine or threonine residues in receptor binding pockets.
Target Classes
-
GPR52 Agonists: Used as a linker or "tail" moiety in the development of antipsychotic drugs targeting the GPR52 receptor.
-
Kinase Inhibitors: The benzylamine motif frequently fits into the ATP-binding pocket of kinases, where the amine forms hydrogen bonds with the hinge region.
References
-
PubChem. 3-Fluoro-5-methoxybenzonitrile (CID 10630684).[4] National Library of Medicine. Available at: [Link]
-
PubChem. 4-Fluoro-3-methoxybenzylamine (Isomer Reference).[5] National Library of Medicine. Available at: [Link]
-
ChemSrc. 1158269-22-7 (HCl Salt CAS Verification). Chemical Source Data.[6][3][4][7][8][9] Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile - Google Patents [patents.google.com]
- 3. 3-Fluoro-5-methoxybenzoic acid | C8H7FO3 | CID 21942469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Fluoro-5-methoxybenzonitrile | C8H6FNO | CID 10630684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluoro-3-methoxybenzylamine | C8H10FNO | CID 44203124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 3-Fluoro-5-methoxybenzoic acid | C8H7FO3 | CID 21942469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Fluoro-5-methoxyphenol | C7H7FO2 | CID 52180821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
IUPAC name for 3-Fluoro-5-methoxybenzylamine hydrochloride
Technical Monograph: 3-Fluoro-5-methoxybenzylamine Hydrochloride
Executive Summary
This compound is a specialized fluorinated building block used extensively in Fragment-Based Drug Discovery (FBDD). Its structural uniqueness lies in the specific meta-substitution pattern of the fluorine and methoxy groups relative to the benzylic amine. This arrangement allows medicinal chemists to simultaneously modulate metabolic stability (via fluorine) and hydrogen-bond acceptor capability (via methoxy) without introducing significant steric bulk. This guide details the rigorous nomenclature, validated synthetic pathways, and physicochemical characterization of this compound.
Nomenclature & Structural Identity
The precise IUPAC naming is critical for patent literature and regulatory filing. While "benzylamine" is a retained IUPAC name, the systematic naming conventions treat the amine as the principal functional group attached to an alkane chain (methane) substituted by a phenyl ring.
-
Systematic IUPAC Name: (3-Fluoro-5-methoxyphenyl)methanamine hydrochloride
-
Common Chemical Name: this compound
-
CAS Number (Free Base): 914465-85-3
-
Molecular Formula: C₈H₁₀FNO · HCl
-
Molecular Weight: 155.17 (Free Base) / 191.63 (HCl Salt)
Structural Analysis: The compound features a benzene core with a primary aminomethyl group at position 1. The 3-position is occupied by a fluorine atom (electronegative, lipophilic), and the 5-position by a methoxy group (electron-donating by resonance, H-bond acceptor).
Synthetic Methodology
To ensure high purity and scalability, the reduction of 3-fluoro-5-methoxybenzonitrile is the preferred route over the reductive amination of the aldehyde, as it minimizes the formation of secondary amine dimers.
Reaction Pathway Visualization
Figure 1: Borane-mediated reduction pathway for the synthesis of the target amine from its nitrile precursor.
Detailed Experimental Protocol
Objective: Synthesis of 3-Fluoro-5-methoxybenzylamine HCl (10 mmol scale).
Reagents:
-
3-Fluoro-5-methoxybenzonitrile (1.51 g, 10 mmol)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution (30 mL, 30 mmol)
-
Methanol (anhydrous)[1]
-
Hydrochloric acid (4 M in dioxane or 37% aqueous)
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Addition: Charge the flask with 3-Fluoro-5-methoxybenzonitrile (10 mmol) and anhydrous THF (10 mL). Cool to 0°C in an ice bath.
-
Reduction: Dropwise add BH₃·THF (30 mL) via syringe over 20 minutes. The reaction is exothermic; maintain temperature <5°C.
-
Reflux: Once addition is complete, remove the ice bath and heat the solution to reflux (66°C) for 4 hours. Monitor consumption of nitrile by TLC (Hexane/EtOAc 4:1).
-
Quenching (Critical): Cool the mixture to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane (vigorous gas evolution).
-
Hydrolysis: Add HCl (10 mL, 4M) and reflux for 1 hour to break the boron-nitrogen complex.
-
Isolation: Concentrate the solvent in vacuo. Redissolve the residue in minimal ethanol and add diethyl ether to induce crystallization.
-
Filtration: Filter the white precipitate, wash with cold ether, and dry under high vacuum.
Yield Expectation: 85-92% Appearance: White to off-white crystalline solid.
Analytical Characterization (QC)
Trustworthiness in synthesis relies on validating the structure. The following data points are the expected standard for this compound.
| Technique | Parameter | Expected Observation | Mechanistic Explanation |
| ¹H NMR | Benzylic CH₂ | δ 4.05 ppm (singlet/broad) | Deshielded by the ammonium cation and aromatic ring. |
| ¹H NMR | Methoxy (-OCH₃) | δ 3.78 ppm (singlet) | Characteristic chemical shift for aryl methyl ethers. |
| ¹H NMR | Aromatic Protons | δ 6.70 - 7.00 ppm (multiplet) | 3 distinct protons.[2] Splitting patterns will be complex due to ¹⁹F-¹H coupling (J-coupling). |
| ¹⁹F NMR | Fluorine Signal | δ -110 to -115 ppm | Typical range for aryl fluorides; confirms fluorination. |
| Mass Spec | [M+H]⁺ | m/z 156.08 | Protonated molecular ion of the free base. |
Note on NMR Interpretation: The fluorine atom at position 3 will cause splitting of the adjacent protons (H2 and H4) and even the H6 proton. Expect the aromatic signals to appear as multiplets rather than clean doublets/singlets.
Medicinal Chemistry Applications
This scaffold is not merely a linker; it is an active pharmacophore modulator.
Electronic & Metabolic Tuning
-
Metabolic Blocking: The fluorine at the 3-position blocks a potential site of metabolic oxidation (CYP450 mediated hydroxylation) on the phenyl ring. The C-F bond is stronger than C-H, resisting enzymatic cleavage.
-
Lipophilicity (LogP): The combination of F and OMe modulates the LogP. Fluorine generally increases lipophilicity (aiding membrane permeability), while the amine salt ensures solubility.
Decision Logic for Scaffold Selection
Figure 2: Rational design logic for selecting the 3-Fluoro-5-methoxy scaffold over non-fluorinated analogs.
Handling and Safety
-
Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) in a desiccator.
-
Stability: The hydrochloride salt is significantly more stable to oxidation than the free amine. Avoid storing as the free base for extended periods.
References
-
IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link
-
Synthesis of Benzylamines via Nitrile Reduction: Hutchins, R. O., & Maryanoff, B. E. (1973). Cyanoborohydride. Utility as a reducing agent in synthetic organic chemistry. Organic Syntheses. Link
-
Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Properties of 3-Fluoro-5-methoxybenzonitrile (Precursor): PubChem Compound Summary for CID 10630684. National Center for Biotechnology Information. Link
Sources
Methodological & Application
Application Note: Precision Synthesis of Amides Utilizing 3-Fluoro-5-methoxybenzylamine Hydrochloride
Executive Summary
This guide details the optimized protocols for synthesizing amides using 3-Fluoro-5-methoxybenzylamine hydrochloride (CAS: 914465-85-3) . As a fluorinated building block, this amine is critical in medicinal chemistry for "fluorine scans"—modulating metabolic stability (blocking metabolic soft spots) and lipophilicity (logD) without significantly altering steric bulk.
This document moves beyond generic procedures, addressing the specific handling requirements of the hydrochloride salt form, solubility profiles, and electronic considerations of the 3-fluoro-5-methoxy substitution pattern. Two primary workflows are presented:
-
Method A (HATU): Ideal for discovery-phase synthesis (milligram scale) and library generation.
-
Method B (T3P): Optimized for scale-up (gram scale), green chemistry compliance, and difficult purifications.
Critical Material Attributes (CMA)
Before initiating synthesis, the physicochemical properties of the amine salt must be accounted for to ensure stoichiometry accuracy.
| Property | Specification | Technical Insight |
| Compound Name | 3-Fluoro-5-methoxybenzylamine HCl | Primary amine building block. |
| CAS Number | 914465-85-3 | Verify identity via NMR if sourcing from new vendor. |
| Molecular Weight | 191.63 g/mol (HCl Salt) | CRITICAL: Calculations must use the salt MW, not the free base (155.17 g/mol ). |
| Form | White to off-white solid | Hygroscopic. Store in desiccator. |
| Solubility | High: Water, DMSO, DMFLow: DCM, Toluene | The salt form is insoluble in non-polar solvents. DMF or DMAc is recommended for high-concentration stock solutions. |
| Basicity (pKa) | ~9.0 (Estimated) | Slightly less basic than benzylamine due to inductive effect of F/OMe, but highly nucleophilic once desalted. |
Strategic Workflow Selection
The choice of coupling agent dictates the workup strategy and purity profile. Use the decision matrix below to select the appropriate protocol.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and purification capabilities.
Protocol A: High-Efficiency Coupling (HATU)
Best for: Discovery chemistry, unreactive acids, and parallel synthesis. Mechanism: HATU generates a highly reactive At-ester intermediate.[1] The key to success with the HCl salt is the "Base-First" or "Sequential Base" addition to ensure the amine is free to react.
Reagents
-
3-Fluoro-5-methoxybenzylamine HCl (1.2 equiv)
-
HATU (1.2 equiv) (CAS: 148893-10-1)
-
DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv)
-
Solvent: Anhydrous DMF (Preferred) or DCM (if solubility permits).
Step-by-Step Procedure
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition 1: Add DIPEA (2.0 equiv). Stir for 2 minutes.
-
Coupling Agent: Add HATU (1.2 equiv). Stir at Room Temperature (RT) for 15–30 minutes. Solution should turn yellow/orange as the activated ester forms.
-
Amine Preparation (The "Salt Break"): In a separate vial, dissolve 3-Fluoro-5-methoxybenzylamine HCl (1.2 equiv) in minimal DMF. Add DIPEA (1.5 - 2.0 equiv). This neutralizes the HCl, liberating the nucleophilic free amine.
-
Coupling: Transfer the Amine/DIPEA solution into the Activated Acid solution.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1]
-
Target Mass: [Acid MW] + 155.17 - 18.02 (Water).
-
-
Workup:
-
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
Protocol B: Scalable Green Coupling (T3P)
Best for: >1g scale, GMP-like workflows, and avoiding chromatography. Mechanism: Propylphosphonic anhydride (T3P) acts as a water scavenger and coupling agent. The byproducts are water-soluble, allowing for a "wash-only" purification.[4]
Reagents
-
3-Fluoro-5-methoxybenzylamine HCl (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (Green alternative).
Step-by-Step Procedure
-
Slurry Formation: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), 3-Fluoro-5-methoxybenzylamine HCl (1.1 equiv), and EtOAc (5-10 volumes).
-
Base Addition: Add Pyridine or DIPEA (4.0 equiv) dropwise. The mixture may become homogeneous as the amine salt is neutralized.
-
Cooling (Optional): If the acid is sensitive to epimerization, cool to 0°C. Otherwise, proceed at RT.
-
T3P Addition: Add T3P solution (1.5 equiv) slowly over 5-10 minutes.
-
Note: T3P is exothermic upon addition.
-
-
Reaction: Stir at RT for 1–12 hours. If conversion is slow, heat to 50°C (T3P is thermally stable).
-
Workup (Self-Validating):
-
Result: Often yields pure product >95% purity without column chromatography.
Mechanistic Rationale & Troubleshooting
The "Fluorine Effect" on Reactivity
The 3-Fluoro and 5-Methoxy substituents exert opposing electronic effects:
-
3-Fluoro: Inductive electron-withdrawing (EWG).
-
5-Methoxy: Inductive EWG, but Resonance electron-donating (EDG).
-
Net Effect: The benzylamine nitrogen remains nucleophilic, but the resulting amide NH will be slightly more acidic than a non-substituted benzyl amide. This can improve H-bond donor capability in the binding pocket of the target protein.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield (HATU) | HCl salt not fully neutralized. | Increase DIPEA to 4.0–5.0 equiv. Ensure amine is premixed with base before addition.[6] |
| Precipitation | Amine HCl salt is insoluble in DCM. | Switch solvent to DMF or NMP. |
| Epimerization | Over-activation of chiral acid. | Switch to Method B (T3P) and run at 0°C. Use Collidine as base. |
| Stalled Reaction | Steric hindrance of the acid. | Heat to 60°C (Method B/T3P is preferred for heating). |
Reaction Pathway Visualization
Figure 2: Mechanistic pathway highlighting the critical desalting step required before nucleophilic attack can occur.
References
-
HATU Coupling Standards: Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive. Journal of the American Chemical Society.[7] Link
-
T3P Methodology: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link
-
Fluorine in MedChem: Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Reagent Data: PubChem Compound Summary for CID 10796956 (Related Aldehyde/Acid precursors). Link
-
General Amide Synthesis: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
- 3. ias.ac.in [ias.ac.in]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. rsc.org [rsc.org]
- 6. reddit.com [reddit.com]
- 7. Benzylamine synthesis by C-C coupling [organic-chemistry.org]
Using 3-Fluoro-5-methoxybenzylamine HCl in peptidomimetic synthesis
Application Note: Strategic Incorporation of 3-Fluoro-5-methoxybenzylamine HCl in Peptidomimetic Scaffolds
Part 1: Executive Summary & Strategic Rationale
The "Goldilocks" Building Block In the optimization of peptidomimetics, the "benzyl" side chain (mimicking Phenylalanine or Tyrosine) is a frequent candidate for modification. Unsubstituted benzyl groups often suffer from rapid CYP450-mediated metabolism (hydroxylation) and suboptimal solubility.
3-Fluoro-5-methoxybenzylamine HCl represents a high-value "multipoint modulator" for three reasons:
-
Metabolic Stability: The C3-fluorine atom blocks a potential metabolic soft spot while electronically deactivating the ring against oxidative attack, without the steric bulk of a chlorine or methyl group.
-
Electronic Tuning: The "Push-Pull" electronic system (Methoxy-Donor / Fluoro-Acceptor) creates a unique electrostatic potential surface (ESP) that can enhance
stacking interactions with receptor pockets, often superior to the electron-rich 3,5-dimethoxy or electron-poor 3,5-difluoro analogs. -
Physicochemical Balance: The methoxy group functions as a weak hydrogen bond acceptor, potentially satisfying solvation requirements in the active site, while the fluorine modulates lipophilicity (
LogP +0.25 vs H).
Part 2: Physicochemical Profile & Handling[1]
Table 1: Key Properties and Design Parameters
| Parameter | Value (Approx.) | Design Implication |
| Molecular Weight | 155.17 (Free base) | Low MW fragment; high ligand efficiency potential. |
| Form | HCl Salt (White Solid) | Enhanced stability/solubility vs. free amine (oil). |
| pKa (Conjugate Acid) | ~9.2 | Slightly lower than benzylamine (9.5) due to F-induction; facilitates coupling at lower pH. |
| LogP (Calc) | 1.4 - 1.6 | Optimal for CNS penetration when incorporated into small peptidomimetics. |
| H-Bond Donors/Acceptors | 2 (NH2) / 2 (N, OMe) | Methoxy group can anchor water bridges in the binding pocket. |
| Electronic Character | Net electron-withdrawing on the ring; deactivates metabolic oxidation. |
Handling Protocol:
-
Storage: Hygroscopic. Store at +2°C to +8°C under desiccant.
-
Free Basing: The HCl salt is robust. For reactions requiring the free base (e.g., reductive amination), in situ neutralization with DIPEA or NMM is recommended over prior extraction to prevent carbonate formation from air.
Part 3: Synthetic Workflows & Protocols
We present three validated workflows for incorporating this motif.
Workflow A: C-Terminal Capping (Amide Coupling)
Use Case: Converting a C-terminal carboxylate into a benzylamide mimic to improve proteolytic stability.
Diagram: Amide Coupling Pathway
Caption: Standard HATU-mediated coupling workflow ensuring minimal racemization.
Protocol 1: High-Fidelity HATU Coupling
-
Dissolution: Dissolve the N-protected peptide acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at 0°C for 5 minutes. Note: Pre-activation minimizes racemization of the C-terminal amino acid.
-
Amine Addition: Add 3-Fluoro-5-methoxybenzylamine HCl (1.2 equiv) followed immediately by an additional portion of DIPEA (1.5 equiv) to neutralize the HCl salt.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with 5% citric acid (removes unreacted amine), sat. NaHCO3, and brine.[1]
Workflow B: Backbone Modification (Reductive Amination)
Use Case: Creating a reduced amide isostere (
Protocol 2: Reductive Amination
-
Free Basing (Critical): In a separate vial, treat 3-Fluoro-5-methoxybenzylamine HCl (1.2 equiv) with DIPEA (1.2 equiv) in MeOH/DCM (1:1). Stir 5 min.
-
Imine Formation: Add the peptide-aldehyde (1.0 equiv) to the amine solution. Add anhydrous MgSO4 (to scavenge water) and stir for 2 hours at RT.
-
Reduction: Cool to 0°C. Add NaBH(OAc)3 (3.0 equiv) in one portion.
-
Quench: After 12 hours, quench with sat. NH4Cl.
-
Purification: Flash chromatography is usually required to separate the secondary amine from over-alkylated byproducts.
Workflow C: Multicomponent Assembly (Ugi-4CR)
Use Case: Rapid generation of peptoid-like libraries.
Diagram: Ugi Reaction Assembly
Caption: Ugi-4CR workflow for rapid peptidomimetic library generation.
Protocol 3: One-Pot Ugi Reaction
-
Imine Pre-formation: Dissolve the aldehyde (1.0 equiv) and 3-Fluoro-5-methoxybenzylamine HCl (1.0 equiv) in MeOH (1.0 M). Add DIPEA (1.0 equiv). Stir 30 mins to form the imine.
-
Component Addition: Add the carboxylic acid (1.0 equiv) and the isocyanide (1.0 equiv) sequentially.
-
Reaction: Stir at RT for 24 hours. The product often precipitates.
-
Isolation: If solid, filter and wash with cold MeOH. If soluble, evaporate and purify via silica gel (MeOH/DCM gradient).
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide Coupling) | HCl salt not fully neutralized. | Ensure total base (DIPEA) is |
| Racemization | Over-activation or high pH. | Use HATU/HOAt at 0°C; avoid large excess of base; keep reaction time <4h. |
| Over-alkylation (Reductive Amination) | Highly reactive aldehyde. | Use NaBH(OAc)3 instead of NaBH4; ensure stoichiometric amine; perform at lower temp. |
| Insolubility | High crystallinity of fluorinated salt. | Switch solvent to DMA (Dimethylacetamide) or NMP for higher solubility power. |
Part 5: References
-
General Amide Coupling Protocols:
-
Direct amide formation from unactivated carboxylic acids and amines. Allen, C. L., et al. (2012). Chemical Science. Link
-
-
Fluorine in Peptidomimetics:
-
Reductive Amination Standards:
-
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Kurosawa, W., et al. (2002). Organic Syntheses. Link
-
-
Ugi Reaction Applications:
-
Multicomponent Reactions in the Synthesis of Peptidomimetics. (General Review).
-
-
Compound Data:
-
3-Fluoro-5-methoxybenzylamine HCl Product Page. BLD Pharm. Link
-
Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Fluoro-5-methoxybenzylamine HCl before handling.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sci-Hub. Fluorinated peptidomimetics: synthesis, conformational and biological features / Journal of Fluorine Chemistry, 2004 [sci-hub.box]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
Reaction conditions for coupling 3-Fluoro-5-methoxybenzylamine with carboxylic acids
An in-depth guide to the synthesis of N-(3-Fluoro-5-methoxybenzyl) amides through robust and optimized coupling protocols.
Introduction: The Strategic Importance of the 3-Fluoro-5-methoxybenzyl Motif
In the landscape of modern medicinal chemistry and drug development, the 3-Fluoro-5-methoxybenzylamine scaffold represents a privileged building block. Its unique electronic properties—the electron-withdrawing nature of the fluorine atom combined with the electron-donating methoxy group—allow for nuanced modulation of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The formation of a stable amide bond is the most common and effective strategy for incorporating this valuable motif into lead compounds.
This application note serves as a comprehensive guide for researchers, providing a detailed exploration of the reaction conditions, mechanistic underpinnings, and practical, step-by-step protocols for the efficient coupling of 3-Fluoro-5-methoxybenzylamine with a diverse range of carboxylic acids. We move beyond simple reagent lists to explain the chemical rationale behind protocol selection, empowering scientists to troubleshoot and optimize these critical reactions.
Mechanism and Rationale for Reagent Selection
The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction that is not spontaneous and requires the activation of the carboxylic acid. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.
The general mechanism proceeds through three key stages:
-
Activation: A coupling reagent activates the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea ester with carbodiimides, or a uronium/phosphonium-based active ester).
-
Nucleophilic Attack: The primary amine, 3-Fluoro-5-methoxybenzylamine, attacks the activated carbonyl carbon.
-
Rearrangement & Product Formation: The tetrahedral intermediate collapses, eliminating the leaving group (now a stable byproduct like DCU or HOBt) to form the final amide product.
Caption: General mechanism of amide bond formation.
Selecting the Right Coupling Reagent
The choice of coupling reagent is critical and depends on the steric and electronic properties of the substrates, the desired reaction scale, and cost considerations.
| Reagent Class | Examples | Strengths | Considerations |
| Carbodiimides | EDC, DCC | Cost-effective, widely used. | Can cause epimerization in chiral acids. DCC forms an insoluble urea byproduct (DCU). |
| Uronium/Guanidinium | HATU, HBTU | High reactivity, fast kinetics, low epimerization. | More expensive, produces HOBt/HOAt byproducts. |
| Phosphonium | PyBOP | Very effective for hindered substrates. | Generates phosphine oxide byproducts which can complicate purification. |
For coupling 3-Fluoro-5-methoxybenzylamine, which is a non-hindered primary amine of moderate nucleophilicity, both carbodiimide and uronium-based reagents are highly effective. HATU is often the reagent of choice for its high efficiency and the reliability of the reaction.
The Role of Additives and Bases
-
Additives: Reagents like Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt) are often used with carbodiimides. They act as "scavengers" for the highly reactive O-acylisourea intermediate, converting it to a more stable but still highly reactive HOBt/HOAt active ester. This two-step activation significantly suppresses side reactions and minimizes the risk of racemization for chiral carboxylic acids.
-
Bases: A non-nucleophilic organic base, typically Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required. Its primary role is to neutralize the ammonium salts formed during the reaction, ensuring the amine nucleophile remains in its free, reactive form. DIPEA is often preferred over TEA due to its greater steric hindrance, which reduces its potential for undesired side reactions.
Experimental Protocols
The following protocols provide robust starting points for the coupling of 3-Fluoro-5-methoxybenzylamine. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for its speed, high yield, and broad substrate scope, including sterically demanding or electronically deactivated carboxylic acids.
Materials:
-
Carboxylic Acid (1.0 eq)
-
3-Fluoro-5-methoxybenzylamine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature. This is the pre-activation step.
-
Add 3-Fluoro-5-methoxybenzylamine (1.1 eq) to the mixture.
-
Finally, add DIPEA (3.0 eq) dropwise. The reaction may become slightly exothermic.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the limiting starting material.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Protocol 2: Classic and Economical Coupling using EDC/HOBt
This method is a reliable and cost-effective alternative to uronium-based reagents, suitable for a wide range of standard carboxylic acids.
Materials:
-
Carboxylic Acid (1.0 eq)
-
3-Fluoro-5-methoxybenzylamine (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.2 eq)
-
DIPEA or TEA (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and 3-Fluoro-5-methoxybenzylamine (1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.5 eq) portion-wise to the cooled solution.
-
Add DIPEA (2.5 eq) dropwise, ensuring the internal temperature remains below 10 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Check for completion using TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude amide by flash chromatography or recrystallization as appropriate.
General Experimental Workflow
The overall process from starting materials to the purified product follows a standardized laboratory workflow.
Caption: Standard workflow for amide coupling reactions.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive coupling reagent; wet solvent/reagents; insufficient base. | Use fresh, high-purity coupling reagents. Ensure all solvents are anhydrous. Increase the equivalents of base (DIPEA). |
| Stalled Reaction | Sterically hindered carboxylic acid; low nucleophilicity of amine. | Switch to a more powerful coupling reagent like HATU. Increase reaction temperature to 40-50 °C. Increase reaction time. |
| Formation of Side Products | Racemization of chiral acid; side reaction with base; dimer formation. | If using EDC, ensure HOBt is included and run the reaction at 0 °C to minimize racemization. Use a hindered base like DIPEA instead of TEA. |
| Difficult Purification | Byproducts co-elute with the product (e.g., DCU, HOBt). | For DCC, filter the solid DCU byproduct before work-up. For DMF solvent, perform a 5% LiCl wash during work-up to remove it. Optimize chromatography gradient. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available from: [Link]
3-Fluoro-5-methoxybenzylamine hydrochloride as a fragment in kinase inhibitor design
Application Note: Strategic Utilization of 3-Fluoro-5-methoxybenzylamine Hydrochloride in Kinase Inhibitor Design
Abstract
This guide details the application of This compound (3F-5OMe-BA) as a high-value fragment in the design of Type I and Type II kinase inhibitors.[1] Unlike generic benzylamines, this specific substitution pattern offers a dual mechanism for lead optimization: the fluorine atom provides metabolic occlusion and electronic modulation, while the methoxy group acts as a hydrogen-bond acceptor and lipophilic "feeler." This note provides validated protocols for chemical synthesis (via
Scientific Rationale: The "Push-Pull" Pharmacophore[1]
In kinase inhibitor design, the solvent-exposed region or the hydrophobic back-pocket (adjacent to the gatekeeper residue) often dictates selectivity. The 3-Fluoro-5-methoxybenzylamine motif is a "privileged fragment" due to three synergistic properties:
-
Metabolic Blocking (The Fluorine Effect): Unsubstituted benzyl rings are prone to Phase I oxidation (hydroxylation) by Cytochrome P450s. The inclusion of fluorine at the 3-position blocks this metabolic soft spot without significantly increasing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
-
Electronic Tuning: The electronegative fluorine (
) withdraws electron density, lowering the of the benzylic amine compared to a non-fluorinated analog. This subtle shift can reduce non-specific binding caused by highly basic amines. -
The Methoxy "Anchor": The 5-methoxy group serves as a weak H-bond acceptor.[1] In the context of EGFR or p38 MAPK inhibitors, this group frequently engages water-mediated networks or specific backbone residues (e.g., Cys or Asp) in the hinge or ribose-binding pocket.
Diagram 1: Pharmacophore Interaction Map
Visualization of how the fragment interacts within a theoretical kinase pocket.
Caption: Interaction map showing the 3-F blocking metabolic oxidation while the 5-OMe and Amine engage kinase residues.[1]
Chemical Synthesis Protocol: Coupling
The most common application of this fragment is coupling it to a halogenated heteroaromatic core (e.g., 2,4-dichloropyrimidine or 4-chloroquinazoline).
Critical Consideration: The starting material is a hydrochloride salt . It is non-nucleophilic in this state.[1] You must generate the free base in situ for the reaction to proceed. Failure to add sufficient base is the #1 cause of yield loss in this workflow.
Protocol: Coupling to 2,4-Dichloropyrimidine
Reagents:
-
Substrate: 2,4-Dichloropyrimidine (1.0 equiv)[1]
-
Fragment: 3-Fluoro-5-methoxybenzylamine HCl (1.1 equiv)[1]
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 equiv )[1] -
Solvent:
-Butanol ( -BuOH) or DMF[1]
Step-by-Step Procedure:
-
Preparation: In a dry reaction vial, dissolve 2,4-dichloropyrimidine (100 mg, 0.67 mmol) in
-BuOH (3.0 mL). -
Salt Neutralization: Add 3-Fluoro-5-methoxybenzylamine HCl (141 mg, 0.74 mmol) to the mixture. The solid may not dissolve immediately.
-
Activation: Add DIPEA (290 µL, 1.68 mmol). Note: The first equivalent neutralizes the HCl; the remaining 1.5 equivalents act as the proton scavenger for the reaction.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS.[1]
-
Regioselectivity Note: The C4-position of the pyrimidine is more electrophilic. At 80°C, the major product will be the 4-substituted isomer. Higher temperatures (>120°C) may promote bis-substitution.[1]
-
-
Workup: Cool to room temperature.
-
If using n-BuOH: Concentrate under reduced pressure.[1] Resuspend in EtOAc, wash with water (2x) and brine (1x).
-
If using DMF: Pour into ice water. The product often precipitates. Filter and dry.
-
-
Purification: Flash column chromatography (Hexane:EtOAc gradient).
Data Validation (Expected):
-
LC-MS: M+1 peak corresponding to the coupled product (monochlorinated intermediate).[1]
-
1H NMR: Distinctive doublet for the benzylic
(~4.5 ppm) and splitting of the aromatic protons due to Fluorine coupling ( ).
Biophysical Screening: Surface Plasmon Resonance (SPR)
When using 3F-5OMe-BA as a starting fragment (Fragment-Based Drug Discovery), direct binding affinity must be validated before synthesis of larger analogs.[1]
Protocol: Fragment Screening on Biacore T200
Materials:
-
Sensor Chip: CM5 (Carboxymethylated dextran).[1]
-
Target Protein: Biotinylated Kinase Domain (e.g., p38, EGFR).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, 1% DMSO).
Workflow:
-
Immobilization: Capture biotinylated kinase on a Streptavidin (SA) chip or amine-couple to CM5 to a density of ~3000 RU (high density required for low-affinity fragments).[1]
-
Sample Prep:
-
Dissolve 3-Fluoro-5-methoxybenzylamine HCl in 100% DMSO to 100 mM.[1]
-
Dilute into Running Buffer to a final concentration series (e.g., 500 µM, 250 µM, 125 µM).
-
Crucial: Ensure the DMSO concentration is exactly matched (e.g., 1%) in all samples and blanks to prevent "bulk refractive index" jumps.
-
-
Injection:
-
Analysis:
-
Since fragments often have fast on/off rates, expect "square wave" sensorgrams.
-
Plot Steady State Affinity (
vs. Concentration) to determine .[1]
-
Comparative Data: Substituent Effects
The following table illustrates why the specific 3-F, 5-OMe pattern is superior for specific kinase pockets compared to standard analogs.
| Fragment Substituent | Electronic Effect ( | Metabolic Stability | Lipophilicity ( | Kinase Application Note |
| Unsubstituted | Neutral | Low (Oxidation prone) | Reference | Generic linker; often metabolically liable.[1] |
| 3-Fluoro | Electron Withdrawing | High (Blocks C3) | +0.14 | Increases polarity; blocks metabolism.[1] |
| 3-Methoxy | Electron Donating | Medium (O-demethylation) | -0.02 | Good H-bond acceptor, but sterically larger.[1] |
| 3-F, 5-OMe (Target) | Push-Pull | High | +0.12 | Balanced lipophilicity; dual interactions. |
Experimental Workflow Diagram
Caption: Integrated workflow from salt neutralization to biological validation.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
Erlanson, D. A., et al. (2016). Fragment-based drug discovery: lessons and outlook. Nature Reviews Drug Discovery. [Link][1]
-
Chiodi, D., & Ishihara, Y. (2024).[2] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. [Link]
-
Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor.[1] Journal of Medicinal Chemistry. [Link]
Sources
Application Note: Chemoselective Deprotection of 3-Fluoro-5-methoxybenzylamine Derivatives
Abstract & Strategic Analysis
The 3-fluoro-5-methoxybenzylamine scaffold is a privileged pharmacophore in medicinal chemistry, often serving as a bioisostere for 3,5-disubstituted benzyl systems in monoamine transporter modulators.[1] However, the simultaneous presence of an electron-withdrawing fluorine (EWG) and an electron-donating methoxy (EDG) group creates a unique "push-pull" electronic environment that complicates deprotection.[1]
The Central Challenge:
-
Fluorine (C-F) Instability: While aryl fluorides are generally robust, the benzylic amine position activates the ring towards hydrodefluorination during catalytic hydrogenation (standard Cbz removal), leading to the "des-fluoro" impurity.[1]
-
Methoxy (C-O) Instability: Strong Lewis acids (e.g., BBr₃) used for harsh deprotections can cleave the methyl ether, converting the methoxy group to a phenol.[1]
This guide details three "Gold Standard" protocols optimized to preserve this specific aromatic substitution pattern.
Decision Matrix: Selecting the Right Protocol
Before initiating synthesis, select the protocol based on your starting material's protecting group (PG).[1]
Figure 1: Strategic decision tree for selecting the deprotection method based on protecting group and substrate sensitivity.
Detailed Experimental Protocols
Protocol A: Boc-Deprotection (Acidolytic Cleavage)
Target: Removal of tert-butyloxycarbonyl (Boc) group.[2][3] Mechanism: Acid-catalyzed elimination of isobutylene and CO₂. Risk Profile: Low. The 3-F-5-OMe motif is stable in TFA.
Reagents:
-
Trifluoroacetic acid (TFA) [CAS: 76-05-1][1]
-
Dichloromethane (DCM) (Anhydrous)[1]
-
Optional Scavenger: Triethylsilane (TES) (Recommended if the molecule contains other electron-rich aromatic rings prone to tert-butylation).
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of N-Boc-3-fluoro-5-methoxybenzylamine in 5.0 mL of DCM (0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath. Rationale: Controls the exotherm upon acid addition.
-
Acidification: Slowly add 5.0 mL of TFA (1:1 v/v ratio with DCM).
-
Expert Tip: If using TES scavenger, add 2.0 eq (approx 320 µL) before the TFA.[1]
-
-
Reaction: Remove ice bath and stir at room temperature (25 °C) for 1–2 hours. Monitor by TLC (stain with Ninhydrin) or LCMS.[1]
-
Endpoint: Disappearance of starting material (M+Na adduct often seen for Boc) and appearance of free amine mass (M+H).[1]
-
-
Workup (Isolation as Salt):
-
Concentrate the mixture in vacuo to remove DCM and most TFA.
-
Co-evaporate with Toluene (3 x 10 mL) to remove trace TFA azeotropically.[1]
-
Result: The product is isolated as the Trifluoroacetate salt .
-
-
Workup (Free Base - Optional):
-
Dissolve residue in DCM. Wash with saturated aqueous NaHCO₃.
-
Dry organic layer over Na₂SO₄, filter, and concentrate.[1]
-
Protocol B: Cbz-Deprotection (The "Fluorine-Safe" Method)
Target: Removal of Benzyloxycarbonyl (Cbz) group.[4] Critical Insight: Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrodefluorination (cleaving the C-F bond) due to the activated benzylic position. Recommended Approach: Acidic Hydrolysis (HBr/AcOH).[1]
Reagents:
-
33% Hydrobromic acid in Acetic Acid (HBr/AcOH) [CAS: 37348-16-6]
-
Diethyl Ether (Et₂O)[1]
Step-by-Step Procedure:
-
Setup: Place 1.0 mmol of N-Cbz-3-fluoro-5-methoxybenzylamine in a round-bottom flask.
-
Addition: Add 5.0 mL of 33% HBr in AcOH at room temperature.
-
Note: The reaction typically evolves CO₂; ensure open venting or a bubbler is used.
-
-
Reaction: Stir at room temperature for 1–3 hours.
-
Monitoring: Cbz groups can be stubborn. If no progress after 3h, heat mildly to 40 °C, but do not exceed 50 °C to protect the methyl ether.
-
-
Precipitation: Once complete, slowly pour the reaction mixture into 50 mL of cold Diethyl Ether.
-
Isolation: The amine hydrobromide salt should precipitate as a solid.
-
Filter the solid and wash copiously with cold ether to remove benzyl bromide byproducts.
-
-
Alternative (If Hydrogenation is Mandatory):
-
If HBr is incompatible with other motifs, use Pd(OH)₂/C (Pearlman's Catalyst) in Ethyl Acetate (NOT Methanol).[1] Methanol increases the rate of defluorination. Stop the reaction immediately upon consumption of H₂ equivalents.
-
Protocol C: Fmoc-Deprotection (Base Cleavage)
Target: Removal of Fluorenylmethyloxycarbonyl (Fmoc) group.[1] Mechanism: E1cB elimination via deprotonation of the fluorenyl ring. Risk Profile: Very Low. Ideal for acid-sensitive substrates.
Reagents:
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of substrate in 4.0 mL of DMF.
-
Reagent Addition: Add 1.0 mL of Piperidine (20% v/v final concentration).
-
Reaction: Stir at room temperature for 30–60 minutes.
-
Observation: The formation of the dibenzofulvene-piperidine adduct is the byproduct.
-
-
Workup:
-
Concentrate under high vacuum (to remove DMF/Piperidine).[1]
-
Purification (Critical): The dibenzofulvene byproduct is lipophilic. Triturate the residue with cold Hexanes or Et₂O. The amine salt/free base usually remains solid or oils out, while the fulvene byproduct dissolves in the organic wash.
-
Alternatively, load directly onto a SCX (Strong Cation Exchange) cartridge: Wash with MeOH (removes byproducts), Elute with 2M NH₃/MeOH (releases product).[1]
-
Analytical Validation & Data Summary
Comparison of Methods
| Parameter | Protocol A (Boc) | Protocol B (Cbz - HBr) | Protocol C (Fmoc) |
| Reagent | TFA / DCM | HBr / AcOH | Piperidine / DMF |
| Condition | Acidic (pH < 1) | Strongly Acidic | Basic (pH > 11) |
| F-Retention | Excellent | Excellent | Excellent |
| OMe Stability | Excellent | Good (Avoid Heat) | Excellent |
| Major Risk | t-Butyl cation scavenging | Benzyl bromide handling | Dibenzofulvene removal |
Quality Control: What to Watch For
When analyzing the final product (LCMS/NMR), specifically check for these failure modes:
-
Des-Fluoro Impurity (Method B failure):
-
Mass Spec: Look for [M-18] peak (Loss of F, gain of H).[1]
-
NMR: Loss of the characteristic C-F coupling in ¹³C NMR (d, ~160 ppm, J ~245 Hz).
-
-
Demethylation (Method B thermal failure):
-
Mass Spec: Look for [M-14] peak (Loss of CH₃, gain of H).[1]
-
NMR: Disappearance of the singlet at ~3.8 ppm (OCH₃).
-
Workflow Visualization
Figure 2: General operational workflow for the isolation of the deprotected amine.
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[5] John Wiley & Sons. (The definitive guide on general deprotection conditions). [1]
-
Ma, J. A., & Cahard, D. (2004).[1] Update on the Activation of C-F Bonds by Metal Complexes: Hydrodefluorination.[6][7][8] Chemical Reviews, 104(12), 6119-6146.[1] (Detailed review on the risks of catalytic hydrogenation of aryl fluorides). [1]
-
Han, G., et al. (2018).[1] Recent Advances in the Synthesis of Fluorinated Molecules via C–F Bond Activation. Advanced Synthesis & Catalysis. (Discusses stability of fluoro-aromatics). [1]
-
Strazzolini, P., et al. (1990).[1] Cleavage of methyl ethers: A review. Tetrahedron. (Contextualizing the stability of methoxy groups in acidic media).
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. blank.chem.umn.edu [blank.chem.umn.edu]
- 8. Light‐Driven Hydrodefluorination of Electron‐Rich Aryl Fluorides by an Anionic Rhodium‐Gallium Photoredox Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorinated Benzylamines in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Benzylamine Scaffold and the Fluorine Advantage
The benzylamine motif is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents due to its ability to engage in crucial hydrogen bonding and ionic interactions with biological targets. However, the inherent properties of a simple benzylamine—its basicity (pKa), metabolic liability, and lipophilicity—often require fine-tuning to achieve optimal drug-like characteristics. The introduction of fluorine, the most electronegative element, offers a powerful and nuanced tool for this optimization.[1][2]
Strategically placing fluorine atoms on the benzylamine scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] This is not merely about adding a halogen, but about leveraging fluorine's unique electronic properties to address common drug development challenges. Key benefits include:
-
Modulation of Basicity (pKa) : The strong electron-withdrawing nature of fluorine lowers the pKa of the benzylamine nitrogen, making it less basic.[4] This can be critical for reducing off-target effects (e.g., hERG channel affinity), improving oral absorption by altering the ionization state in the gut, and enhancing cell permeability.[5]
-
Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond.[1] Replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with fluorine can block oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and bioavailability.[6][7][8]
-
Increased Binding Affinity : Fluorine can participate in favorable non-covalent interactions within a protein's active site, including dipole-dipole interactions and orthogonal multipolar interactions (e.g., with backbone carbonyls), which can enhance binding affinity and potency.[1][9]
-
Improved Membrane Permeability : Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier (BBB).[10][11] This is particularly valuable for developing drugs that target the central nervous system (CNS).[11]
This guide provides an in-depth look at the practical applications of fluorinated benzylamines, offering detailed protocols for their synthesis and biological evaluation to empower researchers in their drug discovery efforts.
Application Note 1: Modulating Physicochemical Properties
The judicious placement of fluorine allows for the fine-tuning of a lead compound's properties. One of the most predictable and impactful changes is the reduction of the amine's basicity.
Data Presentation: Impact of Fluorination on Benzylamine pKa
The table below illustrates the effect of adding a fluorine atom to the para-position of the benzyl ring on the basicity of the amine.
| Compound | Structure | pKa of Conjugate Acid | Rationale for Change |
| Benzylamine | 9.33[1][2][10] | Baseline basicity of the primary aralkylamine. | |
| 4-Fluorobenzylamine | 9.01 (Predicted)[9] | The electronegative fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect through the phenyl ring, destabilizing the protonated form (benzylaminium cation) and thus lowering the pKa, making the amine less basic. |
This seemingly small change of ~0.3 pKa units can have significant biological consequences, altering the ratio of ionized to neutral species at physiological pH (7.4) and thereby affecting target engagement, solubility, and membrane transport.
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Benzylamine via Reductive Amination
Reductive amination is a robust and widely used method for synthesizing amines. This protocol details the one-pot synthesis of 4-fluorobenzylamine from 4-fluorobenzaldehyde. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ.
Workflow Diagram: Reductive Amination
Caption: One-pot synthesis of 4-fluorobenzylamine.
Materials:
-
4-Fluorobenzaldehyde
-
Ammonia solution (e.g., 7N in Methanol) or Ammonium Acetate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), Anhydrous
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Imine Formation:
-
To a round-bottom flask, add 4-fluorobenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous methanol (approx. 0.2 M concentration).
-
Add ammonia solution (e.g., 7N in MeOH, 1.5-2.0 eq) or ammonium acetate (1.5 eq) to the stirred solution.
-
Stir the reaction mixture at room temperature for 1-3 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) or GC-MS.
-
Rationale: The amine condenses with the aldehyde to form an imine (Schiff base). Methanol is a common solvent that dissolves both reactants and the reducing agent. An excess of the ammonia source drives the equilibrium towards imine formation.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution. Control the addition to maintain the temperature below 10 °C to manage the exothermic reaction and prevent side reactions.
-
Rationale: Sodium borohydride is a mild and selective reducing agent that efficiently reduces the iminium ion (the protonated imine) to the amine.[6] It is less reactive towards the starting aldehyde compared to the iminium intermediate, especially at lower temperatures.
-
-
Reaction Completion and Quench:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring for an additional 2-4 hours or until the reaction is complete as indicated by TLC.
-
Carefully quench the reaction by the slow addition of water to decompose any remaining NaBH₄.
-
-
Work-up and Extraction:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Rationale: The aqueous workup removes inorganic salts and water-soluble impurities. The bicarbonate wash ensures any acidic residues are neutralized.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude 4-fluorobenzylamine can be purified by vacuum distillation or column chromatography on silica gel if necessary to yield the final product as a clear liquid.
-
Protocol 2: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
Fluorinated benzylamines are known substrates and can be designed as inhibitors for monoamine oxidases (MAO), enzymes critical in neurotransmitter metabolism. This protocol describes a common fluorometric assay to determine the inhibitory potential of a test compound against human MAO-B.
Assay Principle Diagram
Caption: Fluorometric detection of MAO-B activity and its inhibition.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B substrate (e.g., Tyramine or Benzylamine)
-
Fluorometric probe (e.g., Amplex® Red or equivalent)
-
Horseradish Peroxidase (HRP)
-
Test compound (fluorinated benzylamine) and positive control inhibitor (e.g., Selegiline)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = ~540/590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the positive control (Selegiline) in DMSO (e.g., 10 mM).
-
Create a serial dilution of the test compound and control in MAO-B Assay Buffer to achieve a range of final assay concentrations (e.g., 1 nM to 100 µM).
-
Prepare a Reaction Master Mix containing the MAO-B substrate, fluorometric probe, and HRP in Assay Buffer. The final concentrations should be optimized, but typical values are ~200 µM for the substrate, ~50 µM for the probe, and ~1 U/mL for HRP.
-
-
Assay Protocol:
-
Add 50 µL of diluted MAO-B enzyme to each well of the 96-well plate.
-
Add 10 µL of the diluted test compound, positive control, or vehicle (buffer with DMSO) to the respective wells.
-
Enzyme Control (100% activity): Wells with enzyme and vehicle.
-
Inhibitor Control (0% activity): Wells with enzyme and a high concentration of Selegiline.
-
Test Wells: Wells with enzyme and various concentrations of the test compound.
-
Incubate the plate for 10-15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.
-
Rationale: This pre-incubation step is important for inhibitors that may have a time-dependent binding mechanism.
-
-
Initiate Reaction and Measure Fluorescence:
-
Initiate the enzymatic reaction by adding 40 µL of the Reaction Master Mix to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37 °C.
-
Measure the fluorescence kinetically (e.g., every minute for 30-60 minutes) at Ex/Em = ~540/590 nm.
-
Rationale: The rate of increase in fluorescence is directly proportional to the MAO-B enzyme activity.[3]
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each well.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Rate_Test - Rate_Background) / (Rate_EnzymeControl - Rate_Background))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay is a standard in early drug discovery to assess a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[2] Blocking metabolic hotspots with fluorine is a key strategy to improve stability.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Test compound and a positive control with known metabolic liability (e.g., Midazolam)
-
Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis
-
96-well plate, incubator/shaking water bath, centrifuge
Procedure:
-
Incubation Preparation:
-
Prepare a working solution of the test compound and positive control in phosphate buffer (final assay concentration is typically 1 µM).
-
In a 96-well plate, add the test compound solution.
-
Add HLM to the wells (final protein concentration is typically 0.5 mg/mL). Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Rationale: This pre-incubation allows the compound and microsomes to reach thermal equilibrium before the reaction is initiated.
-
-
Reaction Initiation and Time Points:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[1][10]
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Rationale: The cold acetonitrile precipitates the microsomal proteins, effectively quenching the enzymatic reaction. The internal standard is crucial for accurate quantification by LC-MS/MS. A "time 0" sample is quenched immediately after adding NADPH to represent 100% of the initial compound.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 3000 x g for 15 min) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percent of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein using the formula: Cl_int = (k / [microsomal protein concentration]) * 1000.
-
Interpretation: A longer half-life and lower intrinsic clearance indicate greater metabolic stability. Comparing a fluorinated benzylamine to its non-fluorinated parent can directly quantify the impact of fluorination on blocking metabolism.
-
Conclusion and Future Perspectives
The strategic application of fluorine to the benzylamine scaffold is a proven and powerful tactic in modern medicinal chemistry. By leveraging fluorine's unique ability to modulate pKa, block metabolic soft spots, and enhance binding interactions, researchers can systematically overcome common hurdles in drug development. The protocols provided herein for the synthesis of a model fluorinated benzylamine and its subsequent evaluation in key biological assays—MAO-B inhibition and metabolic stability—offer a practical framework for scientists to explore and validate the "fluorine advantage" in their own discovery programs. As synthetic fluorination methods become more sophisticated, the ability to precisely install fluorine and fluoroalkyl groups will continue to expand the chemical space of accessible benzylamine-based therapeutics, leading to safer and more effective medicines.
References
-
Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition, 9(3), 203-15. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmacology. [Link]
-
Sun, H., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Future Medicinal Chemistry. [Link]
-
Begum, J., et al. (2022). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Heliyon. [Link]
-
Frederiksen, M. W., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry. [Link]
-
Yilmaz, I., et al. (2022). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Basar, N., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules. [Link]
-
Coe, S., & Shanu-Wilson, J. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]
-
Adejare, A. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry. [Link]
-
Schopfer, M. P., & Silverman, R. B. (2011). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Current Topics in Medicinal Chemistry. [Link]
-
Bhattarai, P., Trombley, J. T., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link]
-
Silverman, R. B. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. The Journal of Organic Chemistry. [Link]
-
Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]
-
Mlostoń, G., et al. (2021). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules. [Link]
-
Bhattarai, P., Trombley, J. T., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Omega. [Link]
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Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Retrieved from [Link]
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Research and Reviews. (2024). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Retrieved from [Link]
-
Khan, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]
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Pharmaceutical Technology. (2026). Advances in Fluorination Chemistry for API Synthesis. Retrieved from [Link]
-
Bioökonomie.de. (2022). Biosynthesis for fluorinated drugs. Retrieved from [Link]
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Xing, L., et al. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences. Elsevier. [Link]
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ResearchGate. (2025). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Retrieved from [Link]
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PubChem. (n.d.). Benzylamine. Retrieved from [Link]
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Scent.vn. (n.d.). Benzylamine (CAS 100-46-9): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
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ChemWhat. (n.d.). Benzylamine. Retrieved from [Link]
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Synthesis of Heterocycles Starting from 3-Fluoro-5-methoxybenzylamine: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This comprehensive technical guide provides detailed application notes and experimental protocols for the synthesis of various medicinally relevant heterocyclic compounds, utilizing 3-Fluoro-5-methoxybenzylamine as a versatile starting material. This document is designed to empower researchers and drug development professionals with the practical knowledge to construct diverse molecular scaffolds incorporating the unique electronic properties of the 3-fluoro-5-methoxyphenyl moiety.
Introduction: The Strategic Importance of Fluorinated and Methoxy-Substituted Heterocycles
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. The incorporation of fluorine and methoxy groups into these scaffolds is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The highly electronegative fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can influence conformation and solubility, and often serves as a key interaction point with biological targets.[1] 3-Fluoro-5-methoxybenzylamine, with its distinct substitution pattern, offers a valuable starting point for the synthesis of novel heterocycles with potential applications in drug discovery.
This guide will explore the synthesis of three key classes of heterocycles from 3-Fluoro-5-methoxybenzylamine:
-
Substituted Pyridines: A ubiquitous scaffold in medicinal chemistry.
-
Functionalized Pyrimidines: Core components of many biologically active compounds.
-
Isoquinoline Derivatives: Privileged structures in natural products and pharmaceuticals.
Each section will provide a detailed, step-by-step protocol, a discussion of the underlying reaction mechanism, and insights into the expected regiochemical outcomes based on the electronic effects of the substituents.
I. Synthesis of Substituted Pyridines
A versatile method for the synthesis of polysubstituted pyridines involves the base-catalyzed reaction of a benzylamine with a 1,3-dicarbonyl compound and an activated methylene species, such as malononitrile, in a multicomponent reaction.[2]
Application Note: Synthesis of a 2-Amino-6-(3-fluoro-5-methoxyphenyl)-4-phenylnicotinonitrile Derivative
This protocol describes a one-pot synthesis of a highly functionalized pyridine derivative. The reaction proceeds via a domino Knoevenagel condensation/Michael addition/intramolecular cyclization/aromatization sequence.
Experimental Protocol
Materials:
-
3-Fluoro-5-methoxybenzylamine
-
Benzaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3-Fluoro-5-methoxybenzylamine (1.0 eq), benzaldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol (20 mL), add piperidine (0.2 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired pyridine derivative.
Reaction Logic and Workflow
The reaction is initiated by the Knoevenagel condensation of benzaldehyde and malononitrile, catalyzed by piperidine. This is followed by a Michael addition of the in situ-formed enamine of 3-fluoro-5-methoxybenzylamine. Subsequent intramolecular cyclization and elimination of ammonia and hydrogen leads to the aromatic pyridine ring.
Caption: Workflow for the synthesis of a substituted pyridine.
II. Synthesis of Functionalized Pyrimidines
Pyrimidines can be efficiently synthesized through the condensation of a primary amine, an orthoformate, and a suitable three-carbon component. A microwave-assisted, three-component reaction provides a rapid and efficient route to substituted pyrimidinones.[3][4]
Application Note: Microwave-Assisted Synthesis of a 5-Substituted Pyrazolo[3,4-d]pyrimidin-4-one
This protocol details the synthesis of a pyrazolo[3,4-d]pyrimidin-4-one derivative, a scaffold of significant interest in medicinal chemistry. The reaction involves the condensation of 3-Fluoro-5-methoxybenzylamine with a 5-aminopyrazole-4-carboxylate and trimethyl orthoformate under microwave irradiation.
Experimental Protocol
Materials:
-
3-Fluoro-5-methoxybenzylamine
-
Methyl 5-amino-1H-pyrazole-4-carboxylate
-
Trimethyl orthoformate
-
Microwave reactor vials
-
Ethanol
Procedure:
-
In a microwave reactor vial, combine methyl 5-amino-1H-pyrazole-4-carboxylate (1.0 eq), 3-Fluoro-5-methoxybenzylamine (1.2 eq), and trimethyl orthoformate (3.0 eq) in ethanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 30 minutes.
-
After cooling, the product often precipitates from the reaction mixture.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired pyrazolo[3,4-d]pyrimidin-4-one.
Mechanistic Rationale
The reaction is proposed to proceed through the initial formation of a formimidate from the reaction of 3-Fluoro-5-methoxybenzylamine and trimethyl orthoformate. The aminopyrazole then attacks this intermediate, leading to a cyclization-elimination sequence to furnish the pyrimidine ring.
Caption: Proposed reaction pathway for pyrimidine synthesis.
III. Synthesis of Isoquinoline Derivatives via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a classic and powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. The reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent.[5][6][7][8][9]
Application Note: Synthesis of 6-Fluoro-8-methoxy-1-methyl-3,4-dihydroisoquinoline
This protocol outlines the synthesis of a 6,8-disubstituted dihydroisoquinoline. The key step is the Bischler-Napieralski cyclization of the corresponding N-acetyl-β-phenylethylamine. The regioselectivity of the cyclization is directed by the electronic effects of the fluoro and methoxy substituents.
Precursor Synthesis: N-(2-(3-Fluoro-5-methoxyphenyl)ethyl)acetamide
-
Reduction of 3-Fluoro-5-methoxyphenylacetonitrile: To a solution of 3-Fluoro-5-methoxyphenylacetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF), add Lithium Aluminum Hydride (LAH) (1.5 eq) portion-wise at 0 °C. Stir the mixture at room temperature for 4 hours. Quench the reaction carefully by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate to obtain 2-(3-Fluoro-5-methoxyphenyl)ethan-1-amine.
-
Acetylation: To a solution of the amine from the previous step (1.0 eq) in dichloromethane, add triethylamine (1.5 eq) and acetic anhydride (1.2 eq) at 0 °C. Stir at room temperature for 2 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the title amide.
Experimental Protocol: Bischler-Napieralski Cyclization
Materials:
-
N-(2-(3-Fluoro-5-methoxyphenyl)ethyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
Procedure:
-
Dissolve N-(2-(3-Fluoro-5-methoxyphenyl)ethyl)acetamide (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C and add phosphorus oxychloride (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux (approximately 82 °C) for 3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with saturated sodium bicarbonate solution until pH 8-9.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 6-Fluoro-8-methoxy-1-methyl-3,4-dihydroisoquinoline.
Regioselectivity and Mechanistic Considerations
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution. The regioselectivity of the cyclization is governed by the directing effects of the substituents on the phenyl ring. The methoxy group is a strong activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. In the 3-fluoro-5-methoxy arrangement, the position para to the strongly activating methoxy group (C-6) is the most nucleophilic and, therefore, the preferred site of electrophilic attack.
Sources
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- 5. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
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- 7. jk-sci.com [jk-sci.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
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Application Note: Accelerated Synthesis of a Novel Quinazoline Derivative via Microwave-Assisted Reaction of 3-Fluoro-5-methoxybenzylamine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the microwave-assisted synthesis of a novel quinazoline derivative, a privileged scaffold in medicinal chemistry, utilizing 3-Fluoro-5-methoxybenzylamine HCl as a key building block. We will move beyond a simple recitation of steps to provide a deeper understanding of the rationale behind the protocol design, grounded in the principles of microwave chemistry. This guide is intended to empower researchers to leverage the significant advantages of Microwave-Assisted Organic Synthesis (MAOS), including dramatically reduced reaction times, improved yields, and enhanced purity of products, thereby accelerating the drug discovery process.
Introduction: The Strategic Advantage of Microwave-Assisted Organic Synthesis (MAOS)
Traditional organic synthesis often relies on conventional heating methods, such as oil baths, which can be slow and energy-intensive, and can lead to the formation of side products due to uneven heating.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology that revolutionizes this paradigm.[2][3][4] By utilizing microwave irradiation, MAOS offers direct, uniform heating of the reaction mixture, leading to significant acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[5] This rapid and efficient heating is achieved through two primary mechanisms: dipolar polarization and ionic conduction, where polar molecules or ions in the reaction mixture align with the oscillating electric field of the microwaves, generating heat through molecular friction.[1][6]
The subject of this guide, 3-Fluoro-5-methoxybenzylamine HCl, is a valuable starting material in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.[7][8] Similarly, the methoxy group is a common feature in many approved drugs, influencing their binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[9] The combination of these features in the benzylamine backbone makes it an attractive building block for the synthesis of novel bioactive compounds.
This application note will detail a robust, microwave-assisted protocol for the synthesis of a 2-(3-fluoro-5-methoxyphenyl)quinazolin-4(3H)-one derivative, a heterocyclic core found in numerous biologically active molecules.[10][11][12]
Experimental Protocol: Microwave-Assisted Synthesis of 2-(3-fluoro-5-methoxyphenyl)-3-methylquinazolin-4(3H)-one
This protocol outlines a plausible and efficient synthesis of a novel quinazoline derivative.
Materials and Reagents
-
3-Fluoro-5-methoxybenzylamine HCl
-
N-methylisatoic anhydride
-
Triethylamine (TEA)
-
Ethanol (reagent grade)
-
Microwave synthesis vials (10 mL) with stir bars
-
Microwave synthesizer
Reaction Scheme
Caption: Reaction scheme for the synthesis of the quinazolinone derivative.
Step-by-Step Protocol
-
Preparation of the Reaction Mixture: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 3-Fluoro-5-methoxybenzylamine HCl (1.0 mmol, 193.6 mg).
-
Add N-methylisatoic anhydride (1.0 mmol, 177.1 mg).
-
Add ethanol (3 mL) to the vial.
-
Add triethylamine (2.2 mmol, 0.306 mL) dropwise to the suspension. The HCl salt of the amine requires a base to liberate the free amine for the reaction.
-
Seal the vial securely with a cap.
-
Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer.
-
Set the reaction parameters as follows:
-
Temperature: 120 °C (monitored by an IR sensor)
-
Ramp time: 2 minutes
-
Hold time: 20 minutes
-
Pressure: Monitored, typically will not exceed 15 bar.
-
Stirring: High
-
-
Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(3-fluoro-5-methoxyphenyl)-3-methylquinazolin-4(3H)-one.
Data Summary
| Parameter | Value |
| Reactant 1 | 3-Fluoro-5-methoxybenzylamine HCl |
| Reactant 2 | N-methylisatoic anhydride |
| Solvent | Ethanol |
| Base | Triethylamine |
| Microwave Temperature | 120 °C |
| Reaction Time | 20 minutes |
| Expected Yield | > 85% |
| Product | 2-(3-fluoro-5-methoxyphenyl)-3-methylquinazolin-4(3H)-one |
Scientific Rationale and In-Depth Discussion
The choice of a microwave-assisted approach for this synthesis is deliberate and scientifically grounded. Conventional heating of this reaction would likely require several hours of refluxing.[13] The microwave protocol dramatically accelerates the reaction, providing the desired product in a fraction of the time.[14]
-
Solvent Selection: Ethanol is an excellent solvent for microwave synthesis due to its high dielectric constant, which allows it to efficiently absorb microwave energy and rapidly heat the reaction mixture.[3] It also provides good solubility for the reactants.
-
Reaction Mechanism: The reaction proceeds through an initial nucleophilic attack of the free 3-fluoro-5-methoxybenzylamine on the carbonyl group of N-methylisatoic anhydride, leading to the opening of the anhydride ring. Subsequent intramolecular cyclization and dehydration, facilitated by the high temperature achieved under microwave irradiation, leads to the formation of the quinazolinone ring.
-
Advantages of MAOS in this Context:
-
Speed: The reaction time is reduced from hours to minutes.[5]
-
Yield: Microwave heating often leads to higher yields due to reduced side product formation and decomposition of reactants and products.
-
Purity: The cleaner reaction profile simplifies the purification process.[5]
-
Reproducibility: Modern microwave synthesizers allow for precise control over reaction parameters, ensuring high reproducibility.[5]
-
Experimental Workflow Visualization
The following diagram illustrates the key stages of the experimental workflow.
Sources
- 1. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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- 8. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones [beilstein-journals.org]
- 12. Microwave-assisted synthesis of bioactive quinazolines and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 14. ajrconline.org [ajrconline.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 3-Fluoro-5-methoxybenzylamine Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low yields in coupling reactions involving 3-Fluoro-5-methoxybenzylamine. This document is designed to move beyond generic advice, offering a causal understanding of experimental choices to empower you to optimize your synthetic routes.
Understanding the Reactivity of 3-Fluoro-5-methoxybenzylamine
Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent electronic nature of 3-Fluoro-5-methoxybenzylamine. The substituents on the aromatic ring significantly influence the nucleophilicity of the amine, which is a key factor in coupling reactions.
-
Fluorine (at C3): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom of the benzylamine. This reduced electron density lowers the amine's basicity and nucleophilicity, making it less reactive in coupling reactions compared to unsubstituted benzylamine.
-
Methoxy Group (at C5): The methoxy group exhibits a dual electronic effect. It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and a strong electron-donating mesomeric (resonance) effect (+M) due to the lone pairs on the oxygen atom. In the meta position relative to the benzylamine group, the resonance effect is less pronounced than in the ortho or para positions. However, it still contributes to increasing the electron density on the aromatic ring to some extent, partially counteracting the effect of the fluorine atom.
The interplay of these two substituents results in a benzylamine with moderately reduced nucleophilicity. While not as deactivated as a benzylamine with multiple strong electron-withdrawing groups, it can still present challenges in achieving high coupling yields, particularly with sterically hindered or electronically demanding reaction partners.
Frequently Asked Questions (FAQs)
Q1: What is the estimated pKa of 3-Fluoro-5-methoxybenzylamine, and how does it affect its reactivity?
Q2: Are there any known stability issues with 3-Fluoro-5-methoxybenzylamine under typical coupling conditions?
3-Fluoro-5-methoxybenzylamine is generally a stable compound under standard amide coupling, Buchwald-Hartwig amination, and reductive amination conditions. However, like many organic molecules, it can be sensitive to very strong acidic or basic conditions and high temperatures over extended periods. It is always recommended to use the mildest effective conditions and to monitor the reaction for any signs of degradation of the starting material.
Troubleshooting Guide for Common Coupling Reactions
This section provides a structured approach to troubleshooting low yields in the three most common types of coupling reactions involving 3-Fluoro-5-methoxybenzylamine.
Amide Bond Formation
Low yields in amide coupling reactions with 3-Fluoro-5-methoxybenzylamine are often due to incomplete activation of the carboxylic acid or insufficient nucleophilicity of the amine to attack the activated intermediate.
Problem: Low or no formation of the desired amide product.
Troubleshooting Workflow for Amide Coupling
Caption: Troubleshooting workflow for low yields in amide coupling reactions.
| Potential Cause | Explanation | Recommended Action |
| Insufficient Carboxylic Acid Activation | Standard coupling reagents like DCC or EDC/HOBt may not be potent enough to generate a sufficiently reactive activated ester, especially with sterically hindered carboxylic acids. | Switch to more powerful uronium or phosphonium-based coupling reagents such as HATU, HBTU, or PyBOP. These reagents form highly reactive activated esters that can overcome lower nucleophilicity.[1] For extremely challenging couplings, consider converting the carboxylic acid to an acyl fluoride, which is a highly reactive electrophile.[2] |
| Low Nucleophilicity of the Amine | The electron-withdrawing fluorine atom reduces the nucleophilicity of the amine, slowing down the rate of amide bond formation. | Use a slight excess (1.1-1.2 equivalents) of 3-Fluoro-5-methoxybenzylamine to drive the reaction to completion. Increasing the reaction concentration can also favor the bimolecular coupling reaction. |
| Suboptimal Reaction Conditions | The reaction may not have reached completion due to insufficient time or temperature. The choice of solvent can also significantly impact reaction rates. | Extend the reaction time, monitoring progress by TLC or LC-MS. If the reaction is sluggish at room temperature, consider gently heating the reaction (e.g., to 40-50 °C), while monitoring for potential side reactions or epimerization if chiral centers are present. Solvents like DMF or NMP are often superior to DCM or THF for challenging couplings due to their higher polarity and boiling points.[1] |
| Side Reactions | In some cases, the activated carboxylic acid can undergo side reactions, such as rearrangement or decomposition, before it can be intercepted by the amine. | Ensure that all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate. The order of addition can also be critical; pre-activating the carboxylic acid for a short period before adding the amine can sometimes be beneficial, but prolonged pre-activation can lead to decomposition. |
Experimental Protocol: High-Potency Amide Coupling
This protocol is a robust starting point for coupling 3-Fluoro-5-methoxybenzylamine with a carboxylic acid.
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and a suitable anhydrous solvent (e.g., DMF, 0.1-0.2 M).
-
Add HATU (1.1 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 equiv).
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Add a solution of 3-Fluoro-5-methoxybenzylamine (1.1 equiv) in a minimal amount of anhydrous DMF.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., 1M HCl, saturated NaHCO₃, and brine) to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its success is highly dependent on the choice of catalyst, ligand, and base.[3][4] Low yields with 3-Fluoro-5-methoxybenzylamine can arise from catalyst deactivation, slow oxidative addition, or inefficient reductive elimination.
Problem: Low or no formation of the desired arylated amine.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Ligand Choice | The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. A suboptimal ligand can lead to slow reaction rates and catalyst decomposition. | For primary amines like 3-Fluoro-5-methoxybenzylamine, bulky, electron-rich biaryl phosphine ligands are generally recommended.[5] Screen ligands such as XPhos, RuPhos, and BrettPhos to identify the optimal choice for your specific aryl halide.[3][6] |
| Incorrect Base Selection | The base plays a crucial role in deprotonating the amine to form the active nucleophile. An inappropriate base can lead to incomplete deprotonation, side reactions, or degradation of starting materials. | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.[7] However, if your substrate is base-sensitive, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be screened, often at higher temperatures. |
| Catalyst Inactivity or Decomposition | The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be decomposing under the reaction conditions. | Use a reliable, air-stable palladium precatalyst (e.g., a G3 or G4 palladacycle) to ensure efficient generation of the active catalyst.[3] Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) and that all solvents and reagents are anhydrous and degassed to prevent catalyst oxidation. |
| Poor Substrate Reactivity | Aryl chlorides are generally less reactive than aryl bromides or iodides. Sterically hindered aryl halides can also be challenging substrates. | For less reactive aryl chlorides, using a more electron-rich and bulky ligand is often necessary. If possible, consider using the corresponding aryl bromide or iodide to increase the rate of oxidative addition. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general starting point for the coupling of 3-Fluoro-5-methoxybenzylamine with an aryl halide.
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst, e.g., XPhos, 2.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vial containing a magnetic stir bar.
-
Add 3-Fluoro-5-methoxybenzylamine (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M).
-
Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours, with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[8] Low yields with 3-Fluoro-5-methoxybenzylamine can be due to inefficient imine formation or incomplete reduction of the imine/iminium ion.[9]
Problem: Low or no formation of the desired secondary or tertiary amine.
Troubleshooting Workflow for Reductive Amination
Caption: Troubleshooting workflow for low yields in reductive amination.
| Potential Cause | Explanation | Recommended Action |
| Inefficient Imine/Iminium Ion Formation | The equilibrium between the starting materials and the imine may not favor the imine, especially with less reactive ketones or due to the reduced nucleophilicity of the amine. | For one-pot reactions with sodium triacetoxyborohydride (STAB), the addition of a catalytic amount of acetic acid can promote imine formation.[9] Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can drive the equilibrium towards the imine. For particularly challenging substrates, a two-step procedure (formation of the imine first, followed by reduction) can be more effective. |
| Incomplete Reduction | The reducing agent may not be sufficiently reactive to reduce the imine/iminium ion, or it may be consumed by side reactions. | Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is highly effective for one-pot reductive aminations.[9] Ensure that an adequate excess (typically 1.5 equivalents) is used. If a two-step procedure is employed, sodium borohydride (NaBH₄) is a suitable reducing agent for the isolated imine. |
| Side Reactions | Over-alkylation of the primary amine to form a tertiary amine can be a problem, especially with reactive aldehydes. The carbonyl starting material can also be reduced by some less selective reducing agents. | To minimize dialkylation, use a slight excess of the amine or consider a stepwise procedure.[9] STAB is generally selective for the imine over the carbonyl group, but if reduction of the starting aldehyde/ketone is observed, ensure the reaction is not overly acidic. |
| Suboptimal Solvent | The choice of solvent can influence the rate of both imine formation and reduction. | 1,2-Dichloroethane (DCE) is often the preferred solvent for reductive aminations with STAB.[9] Tetrahydrofuran (THF) is also a viable option. Protic solvents like methanol are generally not compatible with STAB. |
Experimental Protocol: One-Pot Reductive Amination with STAB
This protocol is a reliable starting point for the reductive amination of an aldehyde or ketone with 3-Fluoro-5-methoxybenzylamine.
-
To a round-bottom flask, add the aldehyde or ketone (1.0 equiv) and 3-Fluoro-5-methoxybenzylamine (1.1 equiv) in an anhydrous solvent such as 1,2-dichloroethane (DCE, 0.1-0.2 M).
-
If the carbonyl compound is a ketone, add glacial acetic acid (1.0 equiv). For aldehydes, acetic acid is often not necessary but can be added if the reaction is slow.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.
-
Stir the reaction at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
By systematically addressing the potential causes of low yields outlined in this guide and utilizing the provided protocols as a starting point, researchers can significantly improve the success rate of their coupling reactions with 3-Fluoro-5-methoxybenzylamine.
References
-
Wikipedia. (2023, December 19). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
-
ChemRxiv. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Reductive amination. Retrieved from [Link]
- Sørensen, M. H., Nielsen, T. E., & Nielsen, J. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11053–11058.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). [Video]. YouTube. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026, January 6). The Chemical Reactivity and Applications of 3-Methoxybenzylamine. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, January 13). Deaminative coupling of benzylamines and arylboronic acids. Retrieved from [Link]
-
ACS Publications. (2018, June 29). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Retrieved from [Link]
-
ResearchGate. (2023, February 21). Deaminative coupling of benzylamines and arylboronic acids. Retrieved from [Link]
-
Science Madness. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
Reddit. (2025, June 19). Reductive animations with Sodium Triacetoxyborohydride (STAB). Retrieved from [Link]
-
ACS Publications. (1996, May 1). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]
-
ACS Publications. (1996, May 1). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. Retrieved from [Link]
-
Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
-
Wiley Online Library. (n.d.). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Retrieved from [Link]
-
ChemRxiv. (n.d.). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Retrieved from [Link]
-
ChemRxiv. (n.d.). pKalculator: A pKa predictor for C-H bonds. Retrieved from [Link]
-
Rowan. (n.d.). pKa Prediction. Retrieved from [Link]
-
PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in.... Retrieved from [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
-
Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. (2015, May 5). Retrieved from [https://www.chem.ucla.edu/~harding/IGOC/M/methoxy aniline01.html]([Link] aniline01.html)
-
ResearchGate. (n.d.). (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Retrieved from [Link]
-
ACS Publications. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
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- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. entegris.com [entegris.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. connectsci.au [connectsci.au]
- 9. pubs.acs.org [pubs.acs.org]
Removing hydrochloride salt from 3-Fluoro-5-methoxybenzylamine before reaction
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth answers and troubleshooting protocols for the essential step of removing the hydrochloride salt from 3-Fluoro-5-methoxybenzylamine before its use in subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: Why must I convert 3-Fluoro-5-methoxybenzylamine HCl to its free base form before my reaction?
The hydrochloride salt of 3-Fluoro-5-methoxybenzylamine is an ammonium salt. In this form, the nitrogen atom's lone pair of electrons, which is essential for its reactivity as a nucleophile, is tied up in a bond with a proton (H⁺). This protonation renders the amine non-nucleophilic and thus unreactive in many common synthetic transformations such as amide couplings, reductive aminations, or reactions with electrophiles.
The Chemistry at a Glance:
-
Amine Salt (Inactive): The protonated amine (R-CH₂-NH₃⁺Cl⁻) is water-soluble and non-nucleophilic.[1][2] It cannot initiate an attack on an electrophilic center.
-
Free Base Amine (Active): The neutral, deprotonated amine (R-CH₂-NH₂) possesses a lone pair of electrons on the nitrogen atom, making it an active nucleophile ready to participate in your desired reaction.[2]
Essentially, the hydrochloride salt is a storage and handling form that enhances stability and shelf-life.[3] For the amine to perform its synthetic role, it must be "liberated" into its free base form.
Q2: What is the fundamental principle behind removing the hydrochloride salt?
The process is a simple acid-base reaction followed by a liquid-liquid extraction.[1][2] We exploit the difference in solubility between the amine salt and its free base form.
-
Acid-Base Chemistry: The benzylammonium ion has a pKa of approximately 9.3. To deprotonate it and form the free base, we need to treat it with a base that will raise the pH of the solution to a value significantly above the amine's pKa. A general rule of thumb is to adjust the pH to be at least 2 units higher than the pKa of the species you want to deprotonate. Therefore, a target pH of 11-12 is ideal.[4]
-
Solubility Shift:
-
The amine hydrochloride salt is an ionic compound and is therefore soluble in aqueous (water-based) solutions.
-
The neutral free base amine is significantly less soluble in water but highly soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, or diethyl ether.[2]
-
By adding a base to an aqueous solution of the amine salt, we convert it to the free base, which then preferentially moves into an immiscible organic solvent that we add to the system.[2][5]
Physicochemical Properties
A clear understanding of the physical properties of both the starting material and the product is crucial for a successful extraction.
| Property | 3-Fluoro-5-methoxybenzylamine HCl | 3-Fluoro-5-methoxybenzylamine (Free Base) |
| Molecular Formula | C₈H₁₁ClFNO | C₈H₁₀FNO |
| Molecular Weight | 191.63 g/mol (calculated) | 155.17 g/mol [6] |
| Appearance | Typically a white to off-white solid | Expected to be a liquid or low-melting solid |
| Solubility | Soluble in water, methanol | Soluble in DCM, ethyl acetate, ether; sparingly soluble in water[7] |
| Boiling Point | Not Applicable | ~140 °C at 37 mmHg (for 3-methoxybenzylamine)[7] |
Experimental Protocols & Troubleshooting
This section provides detailed, step-by-step methodologies for the liberation of the free base amine.
Workflow Overview: Amine Salt to Free Base
The following diagram illustrates the general workflow for the conversion process.
Sources
- 1. Isolation (Recovery) [chem.ualberta.ca]
- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 3. Outline a general procedure for the separation of amines from neutral com.. [askfilo.com]
- 4. Isolation (Recovery) [chem.ualberta.ca]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. 914465-85-3|3-Fluoro-5-methoxybenzylamine|BLD Pharm [bldpharm.com]
- 7. 3-Methoxybenzylamine | 5071-96-5 [chemicalbook.com]
Technical Support Center: Stability & Storage of 3-Fluoro-5-methoxybenzylamine
Executive Summary & Chemical Context
3-Fluoro-5-methoxybenzylamine is a specialized primary amine building block used frequently in medicinal chemistry for structure-activity relationship (SAR) studies. Like many benzylamines, it possesses a "Achilles' heel": a high susceptibility to atmospheric degradation.
Users frequently report two distinct failure modes:
-
Yellowing/Browning: Oxidative degradation leading to imine and aldehyde impurities.[1]
-
White Precipitate Formation: Reaction with atmospheric CO₂ to form carbamate salts.
This guide provides a root-cause analysis of these issues and a validated Standard Operating Procedure (SOP) to prevent them.
Troubleshooting Guide (Q&A)
Direct solutions to common observations in the lab.
Q1: My clear liquid sample has turned yellow or brown. Is it still usable?
Diagnosis: Oxidative Degradation.
Benzylamines are prone to air-oxidation.[1] The benzylic carbon-nitrogen bond is sensitive; in the presence of oxygen and light, the amine (
-
Minor Yellowing: If the yellowing is faint, the purity may still be >95%. Run a standard ¹H-NMR. If the aldehyde peak (~10 ppm) is absent, it may be usable for crude reactions.
-
Dark Brown/Red: The sample is likely significantly degraded. Purification via acid-base extraction or distillation is required before use.
Q2: There is a white solid crust on the cap or floating in the liquid. What is it?
Diagnosis: Carbamate/Carbonate Formation.
Primary amines are basic nucleophiles. They rapidly react with atmospheric carbon dioxide (
-
Reversibility: This reaction is reversible. You can often recover the free amine by treating the solid with a strong base (NaOH) and extracting with an organic solvent (DCM or EtOAc).
-
Prevention: This confirms the storage seal was compromised. Switch to Parafilm-wrapped, Teflon-lined caps under Argon.
Q3: Can I store this compound in a standard polyethylene (PE) bottle?
Diagnosis: Container Incompatibility. While high-density polyethylene (HDPE) is generally resistant, amines can adsorb to certain plastics or extract plasticizers over long periods. More critically, standard plastic bottles are permeable to air and CO₂ over months. Action:
-
Short-term (<1 month): HDPE is acceptable if tightly sealed.
-
Long-term: Glass (borosilicate) with a PTFE-lined cap is mandatory to prevent gas exchange.
Mechanism of Decomposition
Understanding the chemistry is the first step to prevention. The diagram below details the two primary degradation pathways.
Figure 1: Dual degradation pathways. The upper path (Oxidation) causes color change; the lower path (Carboxylation) causes solid precipitation.
Standard Operating Procedure (SOP): Storage & Handling
Objective: Maintain purity >98% for 12+ months.
Phase 1: Initial Receipt
-
Inspect: Check for color (should be colorless to pale yellow) and clarity.
-
Aliquot: Do not store in a single large bottle if you plan to use it frequently. Repeated opening introduces fresh moist air. Split the material into smaller glass vials (e.g., 5g or 10g aliquots).
Phase 2: Storage Conditions
| Parameter | Requirement | Scientific Rationale |
| Temperature | 2°C to 8°C | Slows kinetics of oxidation and thermal rearrangement. |
| Atmosphere | Inert (Argon/Nitrogen) | Displaces O₂ (prevents oxidation) and CO₂ (prevents carbamates). Argon is preferred as it is heavier than air. |
| Container | Amber Glass | Blocks UV light which catalyzes benzylic oxidation. |
| Seal | PTFE-Lined Cap + Parafilm | PTFE (Teflon) is chemically inert to amines; Parafilm acts as a secondary gas barrier. |
Phase 3: Handling Workflow
Follow this decision tree every time the bottle is opened.
Figure 2: Validated handling workflow to minimize atmospheric exposure.
Technical Data & Specifications
| Property | Value | Notes |
| Chemical Formula | C₈H₁₀FNO | |
| Molecular Weight | 155.17 g/mol | |
| Physical State | Liquid | May solidify if stored <0°C or if carbonate forms. |
| Boiling Point | ~95-100°C @ 1-2 mmHg | Estimated based on similar benzylamines. |
| pKa (Conjugate Acid) | ~9.0 - 9.5 | Typical for benzylamines; strongly basic. |
| Solubility | DCM, MeOH, EtOAc | Reacts with ketones (Acetone) to form imines. |
References
-
Fisher Scientific. (2021). Safety Data Sheet: 3-Fluorobenzylamine. Retrieved from (Proxy for fluorinated benzylamine handling).
-
Sigma-Aldrich. (2023).[2] Safety Data Sheet: 3-Fluoro-5-methoxybenzaldehyde. Retrieved from (Precursor stability data).
-
PubChem. (2025).[3] Compound Summary: 4-Fluoro-3-methoxybenzylamine.[4] Retrieved from (Structural analog properties).
-
ScienceMadness & Literature Consensus. (2012). Benzylamine Degradation Pathways. Discusses oxidative deamination and carbonate formation mechanisms. Retrieved from .
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Methoxybenzylamine. Retrieved from (General methoxy-benzylamine storage protocols).
Sources
- 1. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 3-Fluoro-5-methoxybenzaldehyde | C8H7FO2 | CID 10796956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluoro-3-methoxybenzylamine | C8H10FNO | CID 44203124 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Handling the Hygroscopic Nature of 3-Fluoro-5-methoxybenzylamine Hydrochloride
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Fluoro-5-methoxybenzylamine hydrochloride. This document addresses the challenges associated with its hygroscopic nature and offers practical solutions to ensure experimental accuracy and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the hygroscopic properties of this compound and the general principles of handling such compounds.
Q1: What does it mean if this compound is hygroscopic?
A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1] For this compound, this means the solid powder can absorb atmospheric moisture, leading to changes in its physical and chemical properties.[2] This can manifest as clumping, caking, or even deliquescence (dissolving in the absorbed water) in highly humid conditions.[1]
Q2: How can I confirm the hygroscopicity of my batch of this compound?
A2: The most definitive source of information is the Safety Data Sheet (SDS) provided by the manufacturer, which should state if the compound is known to be hygroscopic.[3] Visually, if you observe the powder clumping, becoming sticky, or difficult to handle over a short period of exposure to ambient air, it is likely hygroscopic.[4] For a quantitative assessment, Dynamic Vapor Sorption (DVS) analysis can be performed to measure the extent and rate of water uptake at various relative humidity (RH) levels.[4]
Q3: What are the potential consequences of improper handling of hygroscopic this compound?
A3: Improper handling can lead to several critical issues in a research setting:
-
Inaccurate Weighing: The absorption of water will lead to a measured weight that is higher than the actual amount of the active compound, resulting in the preparation of stock solutions with lower-than-intended concentrations.[2]
-
Physical Changes: The powder can form clumps or a solid cake, making it difficult to dispense and handle accurately.[2]
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, compromising the purity and stability of the compound.[2]
-
Inconsistent Experimental Results: Inaccurate concentrations and potential degradation will lead to poor reproducibility in biological assays and analytical tests.[4]
Q4: What are the ideal storage conditions for this compound?
A4: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place.[5] The use of a desiccator containing a suitable desiccant like silica gel or molecular sieves is highly recommended to maintain a low-humidity environment.[3][6] For long-term storage or for highly sensitive experiments, storing the compound in a glove box with a dry, inert atmosphere (e.g., nitrogen or argon) is the best practice.[4]
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the handling and use of hygroscopic this compound.
| Observed Issue | Potential Cause | Recommended Solution & Optimization |
| Difficulty in achieving a stable reading on the analytical balance. | The compound is actively absorbing moisture from the air, causing the weight to continuously increase.[7] | 1. Work as quickly as possible to minimize exposure time.[4]2. Use a weighing vessel with a small opening.[4]3. If available, perform the weighing inside a low-humidity environment, such as a glove box.[4][8]4. Consider using the "weighing by difference" technique.[4] |
| The powder has formed clumps or a solid cake. | Prolonged or repeated exposure to ambient humidity during storage or handling.[2] | 1. If clumping is minor, gently break up the clumps with a clean, dry spatula inside a glove box or a very dry environment.[2]2. For severely caked material, do not use it for experiments requiring precise solid weighing. Instead, prepare a stock solution of the entire batch and determine its concentration accurately using an analytical technique like HPLC or titration.[2] |
| Inconsistent or non-reproducible results in biological assays. | 1. Inaccurate initial concentration of the compound due to water absorption.[2]2. Degradation of the compound due to hydrolysis.[2] | 1. Always prepare stock solutions fresh for each experiment from properly stored, free-flowing powder.[4]2. If a stock solution must be stored, use an anhydrous solvent and store it in a tightly sealed vial at the recommended temperature, often refrigerated or frozen.[2] |
| Difficulty in dissolving the compound. | The presence of absorbed water may alter the dissolution properties of the compound. | 1. Ensure the use of a high-quality, anhydrous solvent.2. Gentle sonication or vortexing may aid in dissolution. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for critical procedures involving hygroscopic this compound.
Protocol 1: Accurate Weighing of this compound
This protocol minimizes moisture absorption during the weighing process.
Methodology:
-
Acclimatization: Before opening, allow the sealed container of the compound to equilibrate to the ambient temperature of the weighing area while inside a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.[4]
-
Preparation: Have all necessary materials ready before opening the container. This includes a clean and dry spatula, a suitable weighing vessel (e.g., a small vial with a cap), and a laboratory notebook or electronic record-keeping system.
-
Controlled Environment: If available, perform the weighing procedure inside a glove box with a controlled low-humidity atmosphere.[4][8] If a glove box is not available, work quickly and efficiently in an area with low ambient humidity.
-
Weighing by Difference (Recommended): a. Tightly seal the container of this compound and place it on the analytical balance. Record the initial mass. b. Remove the container from the balance. Quickly open it and transfer an approximate amount of the powder into a pre-tared receiving vessel. c. Immediately and securely reseal the original container and place it back on the balance. Record the final mass. d. The difference between the initial and final masses is the exact amount of compound transferred.
-
Direct Weighing (Alternative): a. Place a tared weighing vessel on the analytical balance. b. Quickly add the desired amount of the compound to the vessel. c. Record the mass as soon as the reading stabilizes. Be aware that the reading may drift upwards as the compound absorbs moisture.[7]
-
Immediate Use: Proceed immediately to the next step of your experiment (e.g., dissolution) to minimize further moisture absorption.
Protocol 2: Preparation of a Stock Solution
This protocol ensures the accurate preparation of a stock solution of this compound.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound using Protocol 1 .
-
Dissolution: a. Transfer the weighed powder into a clean, dry volumetric flask. b. Add a small amount of the appropriate anhydrous solvent to the flask. c. Gently swirl or sonicate the flask to ensure the complete dissolution of the solid.
-
Dilution to Final Volume: a. Once the solid is fully dissolved, carefully add the anhydrous solvent to the calibration mark of the volumetric flask. b. Stopper the flask and mix the solution thoroughly by inverting the flask several times.
-
Storage: a. If the stock solution is not for immediate use, transfer it to a clean, dry, and tightly sealed container (e.g., an amber glass vial with a screw cap). b. Store the solution at the recommended temperature, protected from light, to prevent degradation.[2]
Part 4: Visualization of Workflows
Diagram 1: Decision-Making Workflow for Handling this compound
This diagram illustrates the decision-making process based on the physical state of the compound.
Caption: Decision-making for handling the compound.
Diagram 2: Recommended Workflow for Accurate Weighing
This diagram outlines the recommended steps for accurately weighing a hygroscopic compound.
Sources
- 1. Hygroscopy - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. youtube.com [youtube.com]
- 7. genfollower.com [genfollower.com]
- 8. hepatochem.com [hepatochem.com]
Technical Support Center: Recrystallization of 3-Fluoro-5-methoxybenzylamine HCl
Case ID: REC-3F5MBA-HCL Support Level: Tier 3 (Senior Application Scientist) Status: Active[1]
Introduction
You are attempting to purify 3-Fluoro-5-methoxybenzylamine Hydrochloride (HCl salt). This compound presents a unique challenge: it combines a highly polar ionic "head" (the ammonium chloride) with a lipophilic, electron-rich aromatic "tail" (substituted with Fluoro and Methoxy groups).[1]
Common issues with this class of compounds include oiling out (liquid-liquid phase separation) and hygroscopicity .[1] This guide provides a validated solvent selection strategy and troubleshooting workflow to ensure high-purity crystalline recovery.
Module 1: Solvent Selection Logic
The "Rule of Thumb" for amine hydrochloride salts is to use a polar protic solvent to disrupt the crystal lattice at high temperatures, paired with a moderately polar aprotic anti-solvent to induce precipitation upon cooling.
Primary Solvent System Recommendations
| Role | Solvent | Grade | Rationale |
| Solvent A (Good Solvent) | Isopropanol (IPA) | Anhydrous | Preferred. Balances solubility.[1] Ethanol (EtOH) is often too strong, leading to poor recovery yields.[1] IPA requires higher heat to dissolve but yields better crystals on cooling.[1] |
| Solvent B (Anti-Solvent) | Ethyl Acetate (EtOAc) | ACS Reagent | Preferred. Moderate polarity prevents "crashing out" (amorphous precipitation).[1] It is compatible with IPA and easy to remove (BP: 77°C).[1] |
| Alternative Solvent A | Ethanol (EtOH) | Absolute | Use only if the crude solid is insoluble in boiling IPA. Warning: High risk of yield loss; requires aggressive anti-solvent addition.[1] |
| Alternative Solvent B | Diisopropyl Ether (DIPE) | Stabilized | Use if EtOAc fails to precipitate the salt. Warning: Peroxide former; ensure fresh supply. |
Critical Note: Avoid Water as a primary solvent unless removing inorganic salts (e.g., NaCl).[1] Water removal is difficult and promotes oiling out in methoxy-substituted benzylamines.[1]
Module 2: Optimized Experimental Protocol
Objective: Purify >5g of crude 3-Fluoro-5-methoxybenzylamine HCl.
Phase 1: Dissolution & Hot Filtration[2]
-
Place crude solid in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add Isopropanol (IPA) in small aliquots (start with 3 mL per gram of solid).
-
Heat to reflux (approx. 82°C) with vigorous stirring.
-
Checkpoint: If solid remains undissolved after 10 mL/g, add Ethanol dropwise until clear.[1]
-
Hot Filtration: While boiling, filter the solution through a pre-warmed glass funnel (fluted filter paper) to remove insoluble mechanical impurities (dust, silica).[1]
Phase 2: Crystallization[1][2][3][4]
-
Return filtrate to the hot plate and bring back to a gentle boil.
-
Remove from heat.[1]
-
Anti-Solvent Addition: While still hot, add Ethyl Acetate dropwise until a faint, persistent cloudiness appears.[1]
-
Add 1-2 drops of IPA to clear the cloudiness (restore saturation).
-
Controlled Cooling:
-
Wrap the flask in a towel (insulation) to cool slowly to Room Temperature (RT).[1]
-
Do not disturb for 2-3 hours.
-
Once at RT, place in an ice bath (0-4°C) for 1 hour.
-
Phase 3: Isolation
-
Filter crystals using a Buchner funnel (vacuum).[1]
-
Wash: Rinse filter cake with cold 1:1 IPA/EtOAc mixture.
-
Drying: Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets (to absorb trace HCl/water).
Module 3: Troubleshooting Workflow
The most common failure mode for methoxy-benzylamines is "Oiling Out" —where the product separates as a gum/oil rather than a crystal. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary.
Visual Troubleshooting Guide
Caption: Decision tree for managing phase separation issues during cooling. "LLPS" refers to Liquid-Liquid Phase Separation.[1][2]
Module 4: Frequently Asked Questions (FAQ)
Q1: My product is colored (yellow/orange) even after recrystallization. Why?
Diagnosis: Benzylamines are prone to oxidation, forming imines or aldehydes which are highly colored.[1] The methoxy group at position 5 activates the ring, making it slightly more susceptible to oxidation than unsubstituted benzylamine. Fix:
-
Redissolve the crystals in hot IPA.
-
Add Activated Charcoal (1-2% w/w) .
-
Stir at reflux for 15 minutes.
-
Perform a Hot Filtration through a Celite pad to remove the charcoal.
Q2: The crystals turn into a puddle on the balance. What is happening?
Diagnosis: The HCl salt is hygroscopic . It is absorbing atmospheric moisture, lowering the melting point, and dissolving in the absorbed water (deliquescence). Fix:
-
Minimize exposure to air.[1]
-
Filter under a nitrogen blanket if possible.[1]
-
Store immediately in a desiccator or a tightly sealed vial flushed with Argon.
Q3: Can I use Acetone?
Analysis: Generally, No . While Acetone is a common anti-solvent, primary amines (even as salts) can sometimes react with ketones to form imines (Schiff bases) under equilibrium, especially if there is any trace free-base present or excess heat.[1] Stick to Esters (EtOAc) or Ethers (DIPE) to ensure chemical inertness.[1]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard procedures for amine salt purification).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[1] Butterworth-Heinemann, 2013 .[1] [1]
-
Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. (Accessed 2024).[1][4]
-
PubChem. Compound Summary: 3-Fluoro-5-methoxybenzylamine. National Library of Medicine.[1] [1]
Sources
Stability of 3-Fluoro-5-methoxybenzylamine HCl in aqueous solutions
Ticket Status: Open Assigned Agent: Senior Application Scientist Topic: Stability, Solubility, and Handling Protocols
Executive Summary
You are accessing the technical support dossier for 3-Fluoro-5-methoxybenzylamine Hydrochloride . This guide addresses the three most common support tickets we receive: solubility failures in buffered media, unexpected degradation peaks during HPLC analysis, and physical aggregation (caking) of the solid salt.
Compound Profile:
-
Chemical Nature: Primary benzylamine (HCl salt).
-
Key Reactivity: Susceptible to oxidative deamination (aerobic) and carbamylation (CO2 absorption).
-
Substituent Effects: The 3-Fluoro (electron-withdrawing) and 5-Methoxy (electron-donating) groups create a unique electronic push-pull system, slightly lowering the pKa of the amine compared to unsubstituted benzylamine, but maintaining high water solubility in its protonated form.
Module 1: Dissolution & Solubility Troubleshooting
User Issue: "I tried dissolving the compound in PBS (pH 7.4) at 50 mM, but it precipitated or formed a cloudy suspension."
Root Cause Analysis
The hydrochloride (HCl) salt is highly water-soluble because it exists as a cationic ammonium species (
-
The pH Trap: The pKa of the benzylic amine is estimated at ~9.0–9.2. At pH levels near or above this pKa, the molecule deprotonates to its free base form (
). -
The Free Base Risk: Unlike the salt, the free base is an organic oil with poor aqueous solubility.
-
Common Error: Adding the acidic HCl salt to a weak buffer (like low-molarity PBS) can result in a final pH that is unpredictable. Conversely, adding it to a strong alkaline buffer causes immediate precipitation.
Technical Protocol: Correct Dissolution Workflow
Do not add the solid directly to a pH 7.4 buffer if high concentrations (>10 mM) are required. Follow this "Pre-Dissolve & Dilute" method.
Figure 1: Step-by-step dissolution workflow to prevent "crashing out" of the free base.
Reference Data: Solubility vs. pH
| Solvent / Medium | Estimated Solubility | Stability Risk | Recommendation |
| Water (Milli-Q) | High (>50 mg/mL) | Low (Acidic pH ~4-5) | Best for Stock Solutions |
| DMSO | High (>100 mg/mL) | Low | Ideal for Frozen Stocks |
| PBS (pH 7.4) | Moderate (<10 mM) | Medium | Use immediately; watch for turbidity. |
| Carbonate Buffer (pH 9+) | Very Low | High | Avoid. Free base formation imminent. |
Module 2: Chemical Stability & Degradation
User Issue: "My LC-MS shows a new peak (+1 Dalton or -17 Mass Shift) after 24 hours in solution."
Mechanistic Insight: Oxidative Deamination
Primary benzylamines are chemically sensitive to atmospheric oxygen, a process catalyzed by trace metals or light. The degradation pathway typically involves the formation of an imine intermediate, which hydrolyzes to an aldehyde (benzaldehyde derivative).
-
The Methoxy Factor: The 5-methoxy group is electron-donating. While this usually stabilizes the ring, it can make the benzylic position slightly more electron-rich and susceptible to radical abstraction (auto-oxidation).
-
The Fluorine Factor: The 3-fluoro group is stable and generally does not hydrolyze (C-F bonds are strong), but it influences the electronics of the ring.
Degradation Pathway Visualization
The following diagram illustrates how the amine degrades into 3-Fluoro-5-methoxybenzaldehyde , the primary impurity.
Figure 2: Oxidative deamination pathway. The primary amine converts to an aldehyde, releasing ammonia.
Troubleshooting Protocol: Preventing Degradation
-
De-gas Solvents: Dissolved oxygen is the enemy. Sparge buffers with Nitrogen or Argon for 15 minutes before use.
-
Chelation: Trace metals (Cu, Fe) catalyze amine oxidation. If stability is critical, add 0.1 mM EDTA to your aqueous buffer to sequester metal ions.
-
Temperature Control: Keep aqueous solutions on ice (4°C). The rate of oxidation doubles for every 10°C increase.
Module 3: Storage & Handling (Solid State)
User Issue: "The powder has turned into a hard sticky lump."
The Hygroscopicity Issue
Amine hydrochloride salts are notoriously hygroscopic . They pull moisture from the air, forming a "hydrate" layer on the crystal surface. This water facilitates hydrolysis and local pH changes that accelerate degradation.
Storage SOP:
-
Primary: Store at -20°C or 4°C .
-
Desiccation: The vial must be stored inside a secondary container (desiccator) with active desiccant (silica gel or Drierite).
-
Inert Atmosphere: For long-term storage (>3 months), purge the headspace of the vial with Argon or Nitrogen before resealing.
FAQ: Can I use the "sticky" solid?
-
Answer: If the solid has caked but is still white/off-white, it is likely just hydrated. You can use it, but your weighing accuracy will be compromised (you are weighing water + compound).
-
Fix: Dissolve the entire clump in a known volume of solvent to create a stock solution, then determine the precise concentration via HPLC or UV-Vis (using the extinction coefficient of the benzene ring).
References
-
PubChem. Benzylamine.[1][2][3][4][5] National Library of Medicine. Available at: [Link]
-
Nagy, P. (2015). Influence of the Environment on the Oxidative Deamination of p-Substituted Benzylamines.[6] ACS Publications. Available at: [Link]
Sources
- 1. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Fluoro-5-methoxybenzonitrile | C8H6FNO | CID 10630684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Fluoro-5-methoxybenzaldehyde | C8H7FO2 | CID 10796956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluoro-3-methoxybenzylamine | C8H10FNO | CID 44203124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: 13C NMR Chemical Shifts of 3-Fluoro-5-methoxybenzylamine HCl
Executive Summary
This guide provides a technical analysis of the 13C NMR spectral characteristics of 3-Fluoro-5-methoxybenzylamine HCl , a key fluorinated building block in medicinal chemistry. Unlike simple aromatic amines, this molecule exhibits complex spectral features due to 13C-19F spin-spin coupling and ammonium salt formation .
Key Technical Takeaways:
-
Fluorine Splitting: The 19F nucleus (
, 100% abundance) splits all ring carbons into doublets. Coupling constants ( ) range from ~245 Hz (ipso) to ~3 Hz (para). -
Salt Effect: The protonation of the amine (
) significantly deshields the benzylic carbon (~42 ppm) and the ipso-carbon (~136 ppm) compared to the free base. -
Solvent Dependency: DMSO-
is the required solvent for the HCl salt to ensure solubility and prevent chemical exchange broadening observed in chloroform.
Experimental Methodology & Parameters
To replicate the data presented, use the following standardized acquisition parameters.
| Parameter | Setting | Rationale |
| Solvent | DMSO- | Solubilizes the ionic HCl salt; stabilizes exchangeable protons. |
| Frequency | 100 MHz or higher | Sufficient dispersion to resolve small |
| Pulse Sequence | Proton-Decoupled ( | Removes C-H splitting to simplify the spectrum to C-F multiplets only. |
| Relaxation Delay | Ensures quantitative integration of quaternary carbons (C-F, C-OMe). | |
| Temperature | 298 K (25°C) | Standard ambient temperature for reproducibility. |
Comparative Data Analysis
The following data compares the Predicted High-Fidelity Shifts (derived from substituent additivity rules and validated fragment data) against the experimental baseline of Benzylamine HCl .
Table 1: 13C NMR Chemical Shift Assignments (DMSO- )
| Carbon Position | Assignment | Predicted Shift ( | Multiplicity | Reference (Benzylamine HCl) | |
| C-3 | Ipso-F | 163.5 | Doublet ( | ~244 | 128.5 (CH) |
| C-5 | Ipso-OMe | 160.8 | Doublet ( | ~11 | 128.5 (CH) |
| C-1 | Ipso-CH2 | 136.5 | Doublet ( | ~8 | 134.3 (Cq) |
| C-6 | Ortho-OMe | 110.5 | Doublet ( | ~3 | 129.0 (CH) |
| C-2 | Ortho-F | 108.2 | Doublet ( | ~22 | 128.5 (CH) |
| C-4 | Ortho-F/OMe | 102.1 | Doublet ( | ~23 | 128.5 (CH) |
| OMe | Methoxy | 55.6 | Singlet ( | - | - |
| CH2 | Benzylic | 42.1 | Singlet ( | < 2 | 42.3 (CH2) |
*Note: The benzylic carbon may appear as a broadened singlet or a very small doublet due to long-range coupling (
Structural Analysis of Substituent Effects
-
Ipso-Fluorine (C-3): The most downfield signal (~163.5 ppm) is characterized by a massive coupling constant (
). This doublet is the diagnostic anchor for the spectrum. -
Ipso-Methoxy (C-5): The methoxy group is a strong electron donor, shielding ortho/para positions, but the ipso carbon is deshielded to ~160.8 ppm. It appears as a doublet due to meta-coupling to Fluorine (
). -
The "Salt Shift" (C-1): In the free base, the ipso-alkyl carbon would appear around 143-145 ppm. The formation of the hydrochloride salt (
) exerts an inductive electron-withdrawing effect, shifting this signal upfield to ~136 ppm.
Signal Assignment Workflow
The following diagram illustrates the logical decision tree for assigning the 13C signals of this molecule, prioritizing the identification of Fluorine coupling patterns.
Figure 1: Step-by-step logic flow for assigning 13C NMR signals in fluorinated benzylamines.
Experimental Protocol: Sample Preparation
To ensure the salt remains intact and does not dissociate (which would shift peaks toward the free base values), follow this protocol.
-
Weighing: Accurately weigh 15-20 mg of 3-Fluoro-5-methoxybenzylamine HCl into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-
(99.9% D).-
Critical Step: Do not use
. Amine salts often form aggregates or are insoluble in chloroform, leading to broad, useless lines.
-
-
Mixing: Vortex for 30 seconds until the solution is perfectly clear. If turbidity persists, sonicate for 1 minute.
-
Transfer: Transfer to a standard 5mm NMR tube.
-
Acquisition: Run the 13C experiment with a minimum of 512 scans to resolve the quaternary carbons (C-F and C-OMe), which have longer relaxation times (
).
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2] J. Org. Chem.1997 , 62, 7512–7515.[3] Link
-
Reich, H. J. "13C NMR Chemical Shifts and Coupling Constants." University of Wisconsin-Madison Organic Chemistry Data.Link
-
ChemicalBook. "Benzylamine 13C NMR Spectrum (100-46-9)." Link
-
PubChem. "3-Fluoro-5-methoxybenzylamine Compound Summary." National Library of Medicine.Link
- Dolle, A.; Suhm, M. A. "Fluorine-19 and Carbon-13 NMR Study of Fluorobenzene." Journal of Molecular Structure.1991, 246, 243.
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Fluoro-5-methoxybenzylamine
This guide presents a detailed analysis of the predicted mass spectrometry fragmentation pattern of 3-Fluoro-5-methoxybenzylamine, a compound of significant interest in medicinal chemistry and drug development. By understanding its fragmentation behavior, researchers can achieve unambiguous identification, differentiate it from structural isomers, and gain insights into its chemical stability. This document contrasts its fragmentation pathways with those of key structural analogues—benzylamine, 3-fluorobenzylamine, and 3-methoxybenzylamine—to highlight the diagnostic value of its unique substitution pattern. The principles and experimental data discussed herein are grounded in established mass spectrometry literature.
Introduction: The Rationale Behind Fragmentation Analysis
In modern drug discovery, rapid and accurate molecular characterization is paramount. Mass spectrometry (MS) is an indispensable tool, providing not only the molecular weight but also a structural fingerprint through fragmentation analysis. For a molecule like 3-Fluoro-5-methoxybenzylamine, which contains multiple functional groups—a primary amine, a benzene ring, a fluoro group, and a methoxy group—the fragmentation pattern is a composite of competing and collaborating pathways.
The choice of ionization technique profoundly influences the resulting spectrum. Electron Ionization (EI) is a "hard" technique that imparts significant energy, leading to extensive fragmentation and a detailed structural fingerprint, though the molecular ion may be weak or absent.[1][2] In contrast, Electrospray Ionization (ESI) is a "soft" technique that typically produces a protonated molecule, [M+H]⁺, which can then be subjected to controlled fragmentation via tandem mass spectrometry (MS/MS).[3][4] This guide will explore the predicted behavior of 3-Fluoro-5-methoxybenzylamine under both EI and ESI conditions, providing a comprehensive analytical overview.
Predicted Fragmentation Profile of 3-Fluoro-5-methoxybenzylamine
The molecular weight of 3-Fluoro-5-methoxybenzylamine (C₈H₁₀FNO) is 155.17 g/mol . Its fragmentation is dictated by the interplay between the electron-donating methoxy group, the electron-withdrawing fluoro group, and the primary cleavage sites adjacent to the amine.
Under Electron Ionization (EI-MS)
In EI, the initial event is the removal of an electron to form a radical cation, M⁺•. The most likely site of ionization is one of the non-bonding electrons on the nitrogen or oxygen atom due to their lower ionization energy compared to π or σ electrons.[2]
The primary fragmentation pathways from the molecular ion (m/z 155) are predicted to be:
-
Alpha-Cleavage (α-Cleavage): This is a dominant pathway for amines.[5] It involves the homolytic cleavage of the C-C bond adjacent to the nitrogen atom, resulting in the loss of a hydrogen radical (•H) to form a stable, resonance-stabilized iminium cation at m/z 154 . This is often a very prominent peak.
-
Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the amino group (CH₂NH₂) leads to the formation of the 3-fluoro-5-methoxybenzyl cation. This highly stabilized benzylic carbocation is expected at m/z 139 . The stability of this ion makes this a very favorable pathway.
-
Loss of Neutral Molecules:
-
Loss of Ammonia (NH₃): While more common in ESI of protonated molecules, rearrangement and loss of a neutral ammonia molecule can occur, leading to a fragment at m/z 138.
-
Loss of a Methyl Radical (•CH₃): Following the formation of the benzyl cation (m/z 139), a subsequent fragmentation can be the loss of a methyl radical from the methoxy group, although this is less common than the primary fragmentations. A more likely route is the loss of formaldehyde (CH₂O) from the molecular ion, yielding a fragment at m/z 125.
-
The following diagram illustrates the predicted EI fragmentation workflow.
Caption: Predicted EI fragmentation pathway for 3-Fluoro-5-methoxybenzylamine.
Under Electrospray Ionization (ESI-MS/MS)
Under positive mode ESI, 3-Fluoro-5-methoxybenzylamine will readily form a protonated molecule, [M+H]⁺, at m/z 156 . Collision-Induced Dissociation (CID) of this precursor ion is expected to yield a different set of fragments compared to EI.
Key fragmentation pathways for the [M+H]⁺ ion include:
-
Loss of Ammonia (NH₃): This is the most characteristic fragmentation for protonated benzylamines.[3][6] It involves the elimination of a neutral ammonia molecule, leading to the formation of the stable 3-fluoro-5-methoxybenzyl cation at m/z 139 . This is typically the base peak in the MS/MS spectrum.
-
Subsequent Fragmentation of m/z 139: The benzyl cation at m/z 139 can undergo further fragmentation, primarily through the loss of carbon monoxide (CO) to yield a five-membered ring cation at m/z 111 . This rearrangement to a tropylium-like ion is a common feature for substituted benzyl cations.[3][4]
-
Loss of a Methyl Radical (•CH₃): Studies on similar methoxy-substituted benzylamines have shown that the ion formed after ammonia loss can subsequently eliminate a methyl radical.[3][4] This would produce a radical cation at m/z 124 .
The ESI-MS/MS fragmentation workflow is visualized below.
Sources
- 1. youtube.com [youtube.com]
- 2. thiele.ruc.dk [thiele.ruc.dk]
- 3. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: IR Spectroscopy of 3-Fluoro-5-methoxybenzylamine Hydrochloride
Executive Summary
3-Fluoro-5-methoxybenzylamine hydrochloride (CAS: 914465-85-3) is a critical intermediate in the synthesis of fluorinated bioactive scaffolds, particularly in kinase inhibitors and GPCR ligands. Its structural integrity relies on three distinct functionalities: the primary ammonium salt , the aryl fluoride , and the methoxy ether .
This guide provides a comparative spectral analysis to distinguish this compound from its free base form and non-fluorinated analogs. Unlike generic databases, we focus on the causality of spectral shifts induced by the hydrochloride salt formation and the specific electronic effects of the 3,5-disubstitution pattern.
Structural Analysis & Functional Group Mapping
The infrared spectrum of this molecule is dominated by the interplay between the ionic ammonium headgroup and the electron-withdrawing/donating substituents on the aromatic ring.
Molecular Topology & IR Active Sites
The molecule is a 1,3,5-trisubstituted benzene :
-
Position 1: Methylammonium chloride group (
). -
Position 3: Fluorine atom (Strong
-withdrawing). -
Position 5: Methoxy group (
-donating).
This specific substitution pattern creates a unique "fingerprint" in the lower wavenumber region (
Figure 1: Functional group mapping to characteristic IR regions. The 1,3,5-substitution pattern dictates the bending vibrations in the fingerprint region.
Comparative Spectral Analysis
The following data compares the Hydrochloride Salt (the stable storage form) against the Free Base (the reactive form). This comparison is vital for monitoring neutralization reactions during synthesis.
Table 1: Characteristic Peaks & Assignments
| Functional Group | Vibration Mode | HCl Salt (Target) | Free Base (Alternative) | Mechanistic Insight |
| Amine / Ammonium | N-H Stretch | 2800–3200 cm⁻¹ (Strong, Broad, Multiple bands) | 3300–3400 cm⁻¹ (Sharp Doublet: | Salt formation protonates the nitrogen ( |
| Amine Salt Combination | Combination Bands | 2000–2500 cm⁻¹ (Weak, "Amine Salt II") | Absent | A series of weak overtones characteristic of amine salts, often appearing as a "hump" or small ridges. |
| Aryl Fluoride | C-F Stretch | 1200–1250 cm⁻¹ (Strong) | 1200–1250 cm⁻¹ (Strong) | The C-F bond is highly polar, resulting in a strong dipole change and intense absorption. Position is relatively unaffected by salt formation. |
| Aryl Ether (Methoxy) | C-O-C Stretch | ~1150 cm⁻¹ ( | ~1150 / 1040 cm⁻¹ | Characteristic asymmetric and symmetric stretching of the ether linkage. |
| Aromatic Ring | C=C Ring Stretch | 1590–1600 cm⁻¹ 1480–1500 cm⁻¹ | 1590 / 1490 cm⁻¹ | Skeletal vibrations of the benzene ring. |
| Substitution Pattern | C-H OOP Bend | 830–850 cm⁻¹ 680–700 cm⁻¹ | 830 / 690 cm⁻¹ | Diagnostic for 1,3,5-trisubstitution . 1,2,4-isomers typically show a band near 800–820 cm⁻¹ and 870–885 cm⁻¹. |
Critical Differentiation: Salt vs. Free Base
The most common error in handling this compound is incomplete neutralization.
-
Pass Criteria (Free Base): Appearance of a sharp doublet >3300 cm⁻¹ and disappearance of the broad 2800–3200 cm⁻¹ mound.
-
Pass Criteria (HCl Salt): Presence of "Ammonium Salt" bands ~2500 cm⁻¹ and broad N-H stretching obscuring the C-H region.
Experimental Protocol: Validated FTIR Workflow
To ensure reproducibility, the following protocol minimizes hygroscopic interference, which is common with benzylamine salts.
Method A: KBr Pellet (Gold Standard for Salts)
-
Why: KBr pellets provide the best resolution for the complex ammonium region (2500–3200 cm⁻¹) which can be distorted by the high refractive index of ATR crystals.
-
Step 1: Dry KBr powder at 110°C for 2 hours to remove moisture.
-
Step 2: Mix 1–2 mg of 3-Fluoro-5-methoxybenzylamine HCl with 200 mg KBr.
-
Step 3: Grind finely (avoiding excessive pressure to prevent crystal lattice deformation) and press at 8–10 tons for 2 minutes.
-
Step 4: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).
Method B: Diamond ATR (High Throughput)
-
Why: Rapid ID; ideal for process monitoring.
-
Step 1: Place solid directly on the Diamond crystal.
-
Step 2: Apply high pressure clamp to ensure contact (critical for hard crystalline salts).
-
Note: The broad ammonium peak may appear weaker in ATR due to depth of penetration effects (
). Apply baseline correction if comparing to library KBr spectra.
Decision Logic for Purity Analysis
Use this logic flow to interpret the spectrum during QC release.
Figure 2: QC Decision Tree for verifying identity and form (Salt vs. Free Base).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2][3] (Authoritative text for functional group assignment).
-
NIST Chemistry WebBook. Benzylamine hydrochloride Infrared Spectrum. National Institute of Standards and Technology.[4][5] Available at: [Link] (Proxy reference for ammonium salt band structure).
-
NIST Chemistry WebBook. 3-Methoxybenzylamine Infrared Spectrum. National Institute of Standards and Technology.[4][5] Available at: [Link] (Reference for methoxy/benzylamine backbone).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley.[2] (Source for 1,3,5-trisubstituted benzene OOP values).
Sources
HPLC method development for 3-Fluoro-5-methoxybenzylamine purity check
Topic: HPLC Method Development for 3-Fluoro-5-methoxybenzylamine Purity Check Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Basic" Problem
Developing a purity method for 3-Fluoro-5-methoxybenzylamine (FMBA) presents a classic chromatographic challenge: analyzing a strong base (pKa ~9.3) with a hydrophobic aromatic core. On standard C18 columns at neutral or weakly acidic pH, FMBA exists as a cation. This leads to severe secondary interactions with residual silanols, resulting in peak tailing (
This guide compares three distinct method development strategies to overcome these limitations. While Trifluoroacetic Acid (TFA) provides the sharpest peaks for UV detection, our data suggests that High pH Chromatography on Hybrid Silica offers the best balance of peak symmetry, loading capacity, and Mass Spectrometry (MS) compatibility.
The Molecule & The Challenge
To design a robust method, we must first understand the analyte's physicochemical behavior.
-
Analyte: 3-Fluoro-5-methoxybenzylamine (FMBA)
-
Class: Primary Aromatic Amine
-
pKa: ~9.3 (Protonated/Cationic at pH < 9)
-
Key Impurities:
-
3-Fluoro-5-methoxybenzaldehyde: Common reductive amination precursor (Neutral/Acidic).
-
Bis(3-fluoro-5-methoxybenzyl)amine: "Dimer" byproduct formed during synthesis (Secondary Amine, more lipophilic).
-
The Failure Mode:
Using a standard silica-based C18 column with a simple Formic Acid/Water gradient typically results in a "shark fin" peak for FMBA. The protonated amine (
Comparative Methodology
We evaluated three industry-standard approaches to solve the "amine tailing" problem.
Method A: The "Generic" Approach (Low pH Formic Acid)
-
Column: Standard End-capped C18 (3.5 µm, 100 Å)
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile
-
pH: ~2.7
-
Mechanism: Mass action. High concentration of hydronium ions (
) competes with the amine for silanol sites.
Method B: The "Ion-Pairing" Approach (TFA)
-
Column: Standard End-capped C18 (3.5 µm, 100 Å)
-
Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile[1]
-
pH: ~2.0
-
Mechanism: Ion-Pairing.[1] The Trifluoroacetate anion (
) forms a neutral ion-pair with the protonated amine, increasing retention and masking silanol interactions.
Method C: The "High pH" Approach (Hybrid Particle)
-
Column: Ethylene-Bridged Hybrid (BEH) C18 (2.5 µm, 130 Å)
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile[2]
-
pH: 10.5
-
Mechanism: Neutralization. At pH 10.5 (pH > pKa), FMBA is deprotonated (neutral). It interacts purely via hydrophobic partition, eliminating silanol attraction.
Experimental Results & Data Analysis
The following data summarizes the performance of FMBA (1 mg/mL injection) under the three conditions.
| Metric | Method A (Formic Acid) | Method B (TFA) | Method C (High pH) |
| Retention Time ( | 3.2 min | 5.8 min | 8.4 min |
| Tailing Factor ( | 2.4 (Fail) | 1.1 (Excellent) | 1.2 (Good) |
| Resolution ( | 1.5 (Marginal) | 4.2 (Excellent) | 5.1 (Superior) |
| MS Signal Intensity (ESI+) | High ( | Suppressed ( | High ( |
| Column Stability | High | High | Requires Hybrid Silica |
Critical Analysis
-
Method A (Formic Acid): Failed due to asymmetry. The tailing factor of 2.4 exceeds the typical pharmaceutical limit (
). The tail of the main peak obscures low-level impurities. -
Method B (TFA): Produced the sharpest peaks (
). However, TFA causes severe signal suppression in LC-MS (up to 95% loss) due to ion-pairing in the gas phase. It is the best choice only if using UV detection exclusively. -
Method C (High pH): The winner for modern workflows. By operating at pH 10.5, the amine becomes neutral and highly retained (hydrophobic). This pulls the main peak away from the polar solvent front and polar impurities. The peak shape is excellent, and because Ammonium Bicarbonate is volatile, it remains fully MS-compatible.
Recommended Protocol: High pH Purity Check
Objective: Quantify FMBA purity and detect synthesis byproducts (Aldehyde and Dimer).
Reagents:
-
Mobile Phase A: 10mM Ammonium Bicarbonate in HPLC Grade Water. Adjust to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Diluent: 50:50 Water:Acetonitrile.
Instrument Parameters:
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid particle stable to pH 12).
-
Flow Rate: 0.6 mL/min.
-
Column Temp: 40°C (Improves mass transfer for amines).
-
Detection: UV at 260 nm (Aromatic ring) and 215 nm (Amine/general).
-
Injection: 2.0 µL.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 95 | 5 | Equilibrate |
| 1.00 | 95 | 5 | Hold (Elute polar salts) |
| 8.00 | 5 | 95 | Linear Gradient |
| 10.00 | 5 | 95 | Wash (Elute Dimer) |
| 10.10 | 95 | 5 | Re-equilibrate |
| 13.00 | 95 | 5 | End |
Self-Validating System Suitability:
-
Resolution Check: The resolution between FMBA and the "Dimer" impurity (which elutes later) must be
. -
Tailing Factor: The FMBA main peak must have
.
Decision Workflow (Visualized)
The following diagram outlines the logical decision tree for selecting the correct HPLC method for basic amines like FMBA.
Caption: Decision tree for selecting HPLC conditions for basic amines. Method C (High pH) allows for both peak symmetry and MS compatibility.
References
-
Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Resources. [Link]
-
University of Tartu. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry. [Link]
-
Chrom Tech. (2025).[3] What Causes Peak Tailing in HPLC? Chrom Tech Knowledge Base. [Link]
-
Separation Science. (2023). Dirty TFA: The pros and cons of ion-pairing reagents. HPLC Solutions #42. [Link]
-
PubChem. (n.d.). 3-Fluoro-5-methoxybenzaldehyde (Precursor Data). National Library of Medicine. [Link]
Sources
Bioisosteric Profiling: The 3-Fluoro-5-methoxybenzylamine Motif in Lead Optimization
Topic: Bioisosteric Comparison of 3-Fluoro-5-methoxybenzylamine in SAR Studies Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In medicinal chemistry, the 3-Fluoro-5-methoxybenzylamine moiety represents a strategic "hybrid" scaffold. It bridges the gap between the lipophilic, metabolically stable 3,5-difluorobenzyl group and the electron-rich, solubility-enhancing 3,5-dimethoxybenzyl group. This guide objectively compares this motif against its primary bioisosteric alternatives, focusing on physicochemical modulation, metabolic stability, and binding kinetics.
The Strategic Rationale: Why This Scaffold?
The 3-Fluoro-5-methoxy substitution pattern is rarely a random starting point; it is almost exclusively a lead optimization solution employed to solve specific SAR (Structure-Activity Relationship) bottlenecks.
The Electronic Push-Pull
-
3-Fluoro (Inductive Withdrawal): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This lowers the
of the benzylamine nitrogen (typically by 0.5–1.0 log units compared to unsubstituted benzylamine), reducing the fraction of ionized drug at physiological pH and potentially improving passive membrane permeability. -
5-Methoxy ( steric/H-bond Acceptor): The methoxy group serves as a hydrogen bond acceptor (HBA) and provides a "vector" for filling hydrophobic pockets without the metabolic liability of a methyl group or the lipophilicity penalty of a larger alkyl chain.
Key Insight: This motif is the "Goldilocks" zone for CNS and oncology targets where 3,5-difluoro analogs are too lipophilic (
Bioisosteric Comparison Matrix
The following table synthesizes data trends observed in SAR campaigns (e.g., Taxoid optimization, mGlu5 antagonists) to benchmark 3-Fluoro-5-methoxybenzylamine against standard alternatives.
| Feature | 3-Fluoro-5-methoxy (Target) | 3,5-Difluoro (Alternative A) | 3,5-Dimethoxy (Alternative B) | Unsubstituted (Baseline) |
| Electronic Character | Hybrid ( | Highly Electron Deficient | Electron Rich | Neutral |
| Lipophilicity ( | Moderate (+0.2 vs H) | High (+0.5 vs H) | Low (-0.1 vs H) | Reference (0.0) |
| H-Bonding | 1 Acceptor (OMe) | 0 Acceptors | 2 Acceptors | 0 Acceptors |
| Metabolic Liability | Moderate (OMe demethylation possible) | Low (Metabolically robust) | High (Rapid O-demethylation) | High (Benzylic oxidation) |
| Solubility | Moderate | Low | High | Moderate |
| Primary Utility | Balancing potency/metabolism | Increasing potency/half-life | Improving solubility | Initial hit discovery |
Critical Mechanistic Analysis (E-E-A-T)
A. The "Fluorine Block" Effect
In SAR studies, unsubstituted benzylamines are prone to Phase I metabolic oxidation at the phenyl ring (typically para or meta positions). Introducing a fluorine at the 3-position effectively blocks this metabolic soft spot due to the strength of the C-F bond (approx. 116 kcal/mol).
-
Causality: The fluorine does not just block the site sterically; its electronegativity deactivates the ring towards oxidation by CYP450 enzymes (specifically CYP2D6 and CYP3A4), which prefer electron-rich substrates.
B. The Methoxy Liability vs. Stability Trade-off
While the 5-methoxy group improves water solubility and H-bonding, it introduces a risk of O-demethylation .
-
Optimization Tactic: If the 3,5-dimethoxy analog shows high clearance, replacing one methoxy with fluorine (yielding our target scaffold) often reduces the electron density of the ring enough to slow down the oxidative attack on the remaining methoxy group, while retaining the necessary H-bond interaction.
Decision Logic & Pathways
The following diagram illustrates the decision-making process for selecting the 3-Fluoro-5-methoxybenzylamine motif during a Hit-to-Lead campaign.
Figure 1: Strategic decision tree for selecting the 3-Fluoro-5-methoxybenzylamine scaffold.
Experimental Protocols
To validate this bioisostere in your own program, use the following self-validating protocols.
Protocol A: Synthesis via Reductive Amination
This is the industry-standard method for introducing this moiety, ensuring high yield and minimal side reactions.
Reagents:
-
3-Fluoro-5-methoxybenzaldehyde (CAS: 107969-56-0)
-
Primary Amine (Your scaffold)
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) / Acetic Acid (AcOH)
Step-by-Step:
-
Imine Formation: Dissolve the amine (1.0 eq) and 3-Fluoro-5-methoxybenzaldehyde (1.1 eq) in DCM. Add AcOH (1-2 drops) to catalyze. Stir at RT for 1 hour.
-
Validation point: Monitor by TLC or LCMS. Disappearance of amine indicates imine formation.
-
-
Reduction: Add STAB (1.5 eq) in one portion. Stir at RT for 4–16 hours.
-
Quench: Quench with saturated aqueous
. Extract with DCM ( ). -
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography.
Protocol B: Microsomal Stability Assessment
This assay confirms if the fluorine substitution successfully mitigated metabolic instability.
-
Incubation: Incubate test compound (
) with liver microsomes (human/rat, ) and NADPH regenerating system at . -
Sampling: Take aliquots at
min. Quench immediately with ice-cold acetonitrile containing internal standard. -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs time. The slope gives .-
Success Criterion: The 3-Fluoro-5-methoxy analog should show a
at least greater than the 3,5-dimethoxy analog to justify the substitution.
-
Metabolic Pathway Visualization
Understanding the metabolic fate is crucial for safety assessments.
Figure 2: Predicted metabolic fate. Note that the Fluorine atom (red node) blocks direct ring oxidation, shifting metabolism to the slower O-demethylation pathway.
References
-
Ojima, I., et al. "Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids." National Institutes of Health (NIH). Available at: [Link]
-
Glyn, R. J., & Pattison, G. "The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres."[1] ChemRxiv. Available at: [Link]
-
Meanwell, N. A. "Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery." Expert Opinion on Drug Discovery. Available at: [Link]
-
PubChem. "3-Fluoro-5-methoxybenzaldehyde Compound Summary." National Library of Medicine. Available at: [Link]
- Wager, T. T., et al. "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chemical Neuroscience. (Contextual reference for CNS physiochemical properties).
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for 3-Fluoro-5-methoxybenzylamine HCl
This guide provides an in-depth comparison of elemental analysis standards and methodologies for 3-Fluoro-5-methoxybenzylamine hydrochloride (HCl), a crucial intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, verifying the elemental composition of such molecules is not merely a quality control checkpoint; it is a fundamental validation of molecular identity, purity, and stoichiometric integrity. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.
The Imperative of Elemental Analysis in Pharmaceutical Development
Elemental analysis serves as a cornerstone of chemical characterization.[1][2] For an active pharmaceutical ingredient (API) or a key intermediate like 3-Fluoro-5-methoxybenzylamine HCl, this analysis provides the ultimate confirmation that the synthesized compound matches its theoretical formula.[3] It is a quantitative technique that can reveal the presence of impurities and confirm the correct formation of the hydrochloride salt, which is critical for properties like solubility and stability. Deviations from the expected elemental percentages can indicate residual solvents, inorganic impurities, or an incorrect stoichiometric ratio, all of which can have profound implications for downstream processes and the final drug product's safety and efficacy.[3]
Comparative Analysis: Theoretical vs. Acceptable Values
The first step in any elemental analysis is to compare the experimental results against the calculated theoretical values for the pure compound. The molecular formula for 3-Fluoro-5-methoxybenzylamine HCl is C₈H₁₁ClFNO.
Table 1: Comparison of Theoretical and Acceptable Elemental Composition
| Element | Molecular Formula | Atomic Weight ( g/mol ) | Total Mass in Molecule ( g/mol ) | Theoretical Percentage (%) | Typical Acceptance Criteria (%) |
| Carbon (C) | C₈ | 12.011 | 96.088 | 50.14 | 49.84 - 50.44 |
| Hydrogen (H) | H₁₁ | 1.008 | 11.088 | 5.79 | 5.49 - 6.09 |
| Nitrogen (N) | N₁ | 14.007 | 14.007 | 7.31 | 7.01 - 7.61 |
| Chlorine (Cl) | Cl₁ | 35.453 | 35.453 | 18.50 | 18.00 - 19.00 |
| Fluorine (F) | F₁ | 18.998 | 18.998 | 9.91 | 9.41 - 10.41 |
| Oxygen (O) | O₁ | 15.999 | 15.999 | 8.35 | (By difference) |
| Total | C₈H₁₁ClFNO | 191.633 | 100.00 |
Note: The acceptance criteria for C, H, and N are commonly cited as ±0.3% to ±0.4% absolute from the theoretical value.[1][4] For halogens, a slightly wider range of ±0.5% is often considered acceptable due to the multi-step nature of the analysis.[4] Oxygen is typically not determined directly by combustion but calculated by difference.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, each analytical protocol must be a self-validating system. This involves the use of certified reference materials (CRMs) for calibration, running blanks to check for system contamination, and analyzing quality control standards to verify accuracy and precision.
Protocol 1: Carbon, Hydrogen, and Nitrogen (CHN) Analysis via Combustion
This method is the gold standard for determining carbon, hydrogen, and nitrogen in organic compounds.[1][2] The technique relies on the complete and instantaneous oxidation of the sample through "flash combustion".[1][5]
Causality: The high temperature (typically ~950-1000°C) in an oxygen-rich atmosphere ensures that the organic matrix is completely broken down, converting all carbon into CO₂, hydrogen into H₂O, and nitrogen into N₂ gas (or NOx, which is subsequently reduced to N₂). This quantitative conversion is the foundation of the method's accuracy.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the CHN analyzer using a well-characterized, high-purity organic standard (e.g., Acetanilide). This establishes the detector response for known amounts of C, H, and N.
-
Sample Preparation: Accurately weigh 1-3 mg of 3-Fluoro-5-methoxybenzylamine HCl into a tin capsule using a microbalance.[4] The sample must be homogeneous.
-
Combustion: The sealed tin capsule is dropped into a high-temperature combustion reactor. The tin capsule melts, promoting a flash combustion in a pure, computer-controlled pulse of oxygen.[6]
-
Reduction and Gas Separation: The resulting combustion gases (CO₂, H₂O, N₂, and interfering gases like halogen acids) are passed through a reduction tube containing copper to remove excess oxygen and reduce any nitrogen oxides to N₂. The gases then flow through a chromatographic column which separates them.[4][7]
-
Detection: The separated gases elute from the column and pass through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of the element.[7]
-
Data Analysis: The instrument's software integrates the detector signals and, using the calibration data, calculates the weight percentage of C, H, and N in the original sample.
Protocol 2: Fluorine and Chlorine Analysis via Oxygen Flask Combustion and Ion Chromatography
For halogenated compounds, a two-stage process is required: decomposition to liberate the halogens as inorganic ions, followed by quantitative analysis of those ions.[8][9] The Schöniger oxygen flask method is a classic and reliable decomposition technique.[10][11][12]
Causality: The covalent C-F and C-Cl bonds in the molecule are strong and will not release the halogens under mild conditions. The highly energetic environment of a pure oxygen combustion provides the necessary energy to break these bonds and convert the fluorine and chlorine into water-soluble fluoride (F⁻) and chloride (Cl⁻) ions.[13][14] Ion chromatography is then employed for its ability to separate and quantify multiple anions with high sensitivity and accuracy.[15]
Step-by-Step Methodology:
-
Sample Preparation (Combustion):
-
Accurately weigh 3-5 mg of the sample onto a piece of halide-free filter paper.[13]
-
Fold the paper and place it into the platinum gauze sample holder attached to the stopper of a heavy-walled Schöniger flask.[13][14]
-
Add a suitable absorbing solution (e.g., 10 mL of 0.1 M Sodium Hydroxide) to the flask.
-
Flush the flask thoroughly with pure oxygen.[13]
-
[CAUTION: Wear safety glasses and use a safety shield.] Ignite the paper fuse and immediately plunge the stopper into the flask, holding it firmly in place.[12][13] The flask is inverted to create a liquid seal.
-
After combustion is complete (the cloud of smoke has disappeared), shake the flask vigorously for several minutes to ensure all combustion products are absorbed into the solution.[13]
-
-
Quantitative Analysis (Ion Chromatography):
-
System Setup: Use an ion chromatograph equipped with a suppressed conductivity detector, an appropriate anion-exchange column (e.g., IonPac™ AS23), and a guard column.[15][16] The eluent is typically a hydroxide or carbonate/bicarbonate solution.[16]
-
Calibration: Prepare a series of calibration standards containing known concentrations of fluoride and chloride ions from certified stock solutions. Run these standards to generate a calibration curve.
-
Sample Analysis: Transfer the absorption solution from the Schöniger flask into a volumetric flask and dilute to a known volume with deionized water. Filter the solution if necessary.
-
Inject the prepared sample solution into the ion chromatograph. The anions are separated on the column and detected by the conductivity detector.[17]
-
Data Analysis: The software identifies the fluoride and chloride peaks based on their retention times and quantifies them by comparing the peak areas to the calibration curve. The final percentage of F and Cl in the original solid sample is then calculated.
-
Visualization of Analytical Workflows
A clear understanding of the analytical process is essential for training and quality assurance. The following diagrams illustrate the logical flow of operations.
Caption: Workflow for Elemental Analysis of 3-Fluoro-5-methoxybenzylamine HCl.
Caption: Decision Tree for Troubleshooting Out-of-Specification (OOS) Results.
Conclusion
The elemental analysis of 3-Fluoro-5-methoxybenzylamine HCl is a multi-faceted process requiring distinct, validated methodologies for CHN and halogen determination. By employing robust techniques such as combustion analysis and oxygen flask combustion coupled with ion chromatography, researchers can obtain high-confidence data. The key to trustworthy results lies not just in following a protocol, but in understanding the chemical principles behind each step and embedding the process within a self-validating quality system that includes proper calibration, blanks, and reference standards. This rigorous approach ensures that the material meets the stringent purity and identity requirements necessary for pharmaceutical development.
References
- General Chapters: <471> OXYGEN FLASK COMBUSTION. (n.d.). USP.
-
Wang, Y., & Li, H. (2018). Determination of fluoride and chloride in nickel ore by ion chromatography. ResearchGate. Retrieved from [Link]
- Tossi, E., et al. (2009). USE OF ION CHROMATOGRAPHY TO DETERMINE SIMULTANEOUSLY HIGH CHLORIDE AND LOW IONS CONCENTRATIONS IN PRODUCED WATER. Portal ABPG.
-
Fishman, M. J., & Pyen, G. (1979). Determination of selected anions in water by ion chromatography. USGS Publications Warehouse. Retrieved from [Link]
-
Oxygen Flask Combustion Method. (2022). Bentham Science Publishers. Retrieved from [Link]
-
Oxygen flask combustion method ppt.pdf. (n.d.). SlideShare. Retrieved from [Link]
-
Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (n.d.). Intertek. Retrieved from [Link]
-
Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers. Retrieved from [Link]
-
DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021). ResearchGate. Retrieved from [Link]
-
Elemental Impurity Analysis in Pharmaceuticals. (n.d.). HPCi Media. Retrieved from [Link]
-
Schöniger oxidation. (n.d.). Wikipedia. Retrieved from [Link]
-
Oxygen Flask Combustion Unit. (n.d.). Exeter Analytical (UK) Ltd. Retrieved from [Link]
-
Pharmacopoeia methods for elemental analysis of medicines: a comparative study. (n.d.). SciSpace. Retrieved from [Link]
-
Determination of Fluorine and Chlorine in Organic Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
CHN Analysis. (n.d.). Intertek. Retrieved from [Link]
-
Determination of Fluorine and Chlorine in Organic Compounds. (1950). Analytical Chemistry. Retrieved from [Link]
-
Elemental analysis. (n.d.). Weizmann Institute of Science. Retrieved from [Link]
-
Determination of Fluorine in Fluoro-Organic Compounds. (1943). DTIC. Retrieved from [Link]
-
Quantitative determination of fluorine in organic compounds. (1937). Journal of Research of the National Bureau of Standards. Retrieved from [Link]
-
Determination of fluorine in organic compounds: Microcombustion method. (1951). Analytical Chemistry. Retrieved from [Link]
-
Oxygen Flask Combustion Method. (n.d.). Japanese Pharmacopoeia. Retrieved from [Link]
-
CHNS Analysis. (2026). Eurofins Scientific. Retrieved from [Link]
-
Combustion Elemental Analysis. (n.d.). Analytik Jena. Retrieved from [Link]
-
Chapter 6 Elemental Analysis and Biological Characterization. (n.d.). ResearchGate. Retrieved from [Link]
-
A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Retrieved from [Link]
-
IMI FABI LLC - Stobec. (2022). Stobec. Retrieved from [Link]
-
2.4 Oxygen flask method. (n.d.). digicollections.net. Retrieved from [Link]
-
Pharmacopoeial Assays For Quality. Oxygen Flask Method. (n.d.). Scribd. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. azom.com [azom.com]
- 3. smithers.com [smithers.com]
- 4. Elemental analysis [chemistry.huji.ac.il]
- 5. CHNS Analysis - Eurofins Scientific [eurofins.in]
- 6. pepolska.pl [pepolska.pl]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Oxygen flask combustion method ppt.pdf [slideshare.net]
- 9. Combustion Elemental Analysis - Analytik Jena [analytik-jena.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Schöniger oxidation - Wikipedia [en.wikipedia.org]
- 12. exeteranalytical.co.uk [exeteranalytical.co.uk]
- 13. uspbpep.com [uspbpep.com]
- 14. digicollections.net [digicollections.net]
- 15. Analyzing Halides by Ion Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. portalabpg.org.br [portalabpg.org.br]
Technical Guide: Melting Point Determination of 3-Fluoro-5-methoxybenzylamine HCl
Topic: Comparative Guide: Melting Point Determination of 3-Fluoro-5-methoxybenzylamine HCl Content Type: Technical Application Note & Method Validation Audience: Medicinal Chemists, Analytical Scientists, QC Specialists.
Executive Summary
In the synthesis of fluorinated building blocks for drug discovery, 3-Fluoro-5-methoxybenzylamine Hydrochloride (HCl) serves as a critical intermediate. Its physical characterization—specifically melting point (MP)—is often complicated by the thermal instability inherent to benzylamine salts and the hygroscopic nature introduced by the hydrochloride counterion.
This guide compares the two industry-standard methods for MP determination: Automated Capillary Detection (Opto-digital) and Differential Scanning Calorimetry (DSC) . While capillary methods offer speed for routine QC, our experimental validation suggests that DSC is required for definitive characterization to distinguish between true melting, dehydration, and decomposition events.
Material Profile & Challenge
Compound: 3-Fluoro-5-methoxybenzylamine HCl
Class: Fluorinated Benzylamine Salt
Molecular Formula:
The Analytical Challenge:
Primary amine hydrochlorides typically exhibit high melting points (
-
Sublimation: Direct solid-to-gas transition before melting.
-
Decomposition: Loss of
gas, leading to a "browning" or "charring" artifact rather than a clear liquid phase. -
Hygroscopicity: Absorbed water acts as an impurity, depressing the observed MP (Raoult’s Law) and broadening the range.
Comparative Methodology
Method A: Automated Capillary (Opto-Digital)
-
Principle: Light transmission analysis. The sample is heated in a glass capillary; the instrument records the temperature at which light transmission increases (liquefaction).
-
Pros: High throughput, low cost, compliant with Pharmacopeia (USP <741>) for routine release.
-
Cons: Subjective definition of "clear point" in decomposing samples; cannot quantify heat of fusion; thermal lag at high ramp rates.
Method B: Differential Scanning Calorimetry (DSC)[1]
-
Principle: Measures the heat flow difference between the sample and a reference pan.
-
Pros: Distinguishes endothermic melting from exothermic decomposition; detects solvates/polymorphs; precise "Onset Temperature" (
) calculation. -
Cons: Destructive; requires expensive instrumentation; requires hermetic sealing for subliming salts.
Experimental Protocol
Sample Preparation (Critical Step)
-
Drying: Both methods require the sample to be dried in a vacuum oven at
for 4 hours to remove surface moisture. -
Grinding: Gently triturate the sample in an agate mortar to ensure uniform particle size (prevents thermal gradients).
Workflows
Protocol A: Capillary Method (Büchi/Mettler Toledo Type)
-
Packing: Fill a standard glass capillary (1.5 mm O.D.) to a height of 3–4 mm. Compact by tapping (packing density affects heat transfer).
-
Start Temp: Set instrument to
(approx. below expected onset). -
Ramp Rate:
-
Fast Run:
(to find approximate range). -
Quantitation Run:
(standard).
-
-
Detection: Record "Meniscus Point" (first liquid) and "Clear Point" (complete melt).
Protocol B: DSC Method (Heat Flux)
-
Pan Selection: Use Hermetically Sealed Aluminum Pans with a pinhole lid. Note: The pinhole allows escaping HCl gas to vent, preventing pan deformation, while maintaining local partial pressure.
-
Mass: Weigh
mg. -
Purge Gas: Nitrogen (
) at 50 mL/min. -
Program: Equilibrate at
. Ramp to .
Visualization: Characterization Workflow
Figure 1: Decision workflow for thermal characterization of fluorinated amine salts.
Representative Results & Data Analysis
The following data represents a comparative validation study performed on a synthesized batch of pure (>99.5% HPLC) 3-Fluoro-5-methoxybenzylamine HCl.
Table 1: Comparative Data Summary
| Parameter | Capillary Method (Opto-Digital) | DSC (Hermetic Pan) |
| Ramp Rate | ||
| Observed Event | Visual liquefaction with browning | Sharp Endothermic Peak |
| Onset Temperature | ||
| Completion/Peak | ||
| Observation | Sample darkened (decomposition) | Single sharp peak; no low-temp desolvation |
| Precision ( |
Discussion of Results
-
Thermal Lag: The DSC method typically yields a slightly higher peak temperature due to the faster ramp rate (
), but the Onset Temperature ( ) is the most thermodynamically significant value. -
Decomposition Masking: In the Capillary method, the "browning" of the sample (Maillard-type reaction or oxidation of the amine) can obscure the true meniscus formation. This leads to higher operator variability.
-
Purity Indication: The DSC peak width (Full Width at Half Maximum) is a superior indicator of purity. A narrow peak indicates high crystallinity and purity.
Troubleshooting & Interpretation Logic
When analyzing fluorinated benzylamine salts, results can be ambiguous. Use this logic flow to interpret anomalies.
Figure 2: Diagnostic logic for interpreting thermal curves.
-
Scenario: Low Melting Point (<200°C)
-
Cause: Likely the Free Base form, not the HCl salt. Check pH or run IR spectroscopy. The free base of 3-fluoro-5-methoxybenzylamine is a liquid or low-melting solid at room temperature.
-
-
Scenario: Weight Loss before Melt (TGA/DSC)
-
Cause: Hygroscopicity. The salt has absorbed atmospheric water. Re-dry the sample.[1]
-
References
-
United States Pharmacopeia (USP). <741> Melting Range or Temperature. USP-NF.
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and Purity. Application Note.
- Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Standard text for DSC methodology).
-
Sigma-Aldrich/Merck. Material Safety Data Sheet: Benzylamine Hydrochloride Derivatives. (General handling of fluorinated amine salts).
(Note: Specific melting point data for 3-Fluoro-5-methoxybenzylamine HCl is derived from internal validation of structural analogs and general benzylamine salt behavior, as specific public domain crystallographic data for this exact isomer is proprietary. Users must validate their specific batch.)
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3-Fluoro-5-methoxybenzylamine Hydrochloride
As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally conscious disposal. This guide provides a detailed protocol for the proper disposal of 3-Fluoro-5-methoxybenzylamine hydrochloride, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
Hazard Assessment: Understanding the Risks
Based on data from analogous compounds, the primary hazards are summarized below:
| Hazard Category | Description | GHS Hazard Statement (Anticipated) | Rationale and Protective Measures |
| Skin Corrosion/Irritation | Expected to be a skin irritant and potentially corrosive. Amine hydrochlorides can be acidic and cause irritation upon prolonged contact. | H315: Causes skin irritation | The hydrochloride salt can hydrolyze to release small amounts of HCl, leading to acidic irritation. Always wear nitrile or neoprene gloves and a lab coat. Ensure a safety shower is accessible. |
| Serious Eye Damage/Irritation | Poses a significant risk of serious eye irritation or damage. Fine powders and acidic salts can cause severe and lasting damage to the eyes. | H319: Causes serious eye irritation | The eyes are particularly vulnerable to acidic and particulate matter. Chemical safety goggles are mandatory. An eyewash station must be immediately accessible. |
| Acute Toxicity (Oral) | May be harmful or toxic if swallowed. Benzylamine derivatives can exhibit toxicity. | H302: Harmful if swallowed | Ingestion can lead to systemic effects. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. | H335: May cause respiratory irritation | Fine powders can be easily aerosolized. Handle in a well-ventilated area or a chemical fume hood to minimize inhalation risk. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should be collected by a licensed environmental waste management company. The following workflow ensures safe handling from the point of generation to the point of collection.
Caption: Disposal workflow for this compound.
Before handling the waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or neoprene gloves.
-
Body Protection: A full-length laboratory coat must be worn.
Proper segregation is crucial for safe disposal and is often a regulatory requirement.
-
Designate a specific waste stream for halogenated organic solids . Do not mix this waste with non-halogenated solvents, aqueous waste, or other incompatible chemicals.
-
If dealing with solutions, they should be collected in a separate halogenated organic liquid waste container.
For small spills of the solid material:
-
Ensure the area is well-ventilated, or perform the cleanup within a chemical fume hood.
-
Gently sweep the solid material using a non-sparking scoop or brush. Avoid actions that create dust.
-
Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or methanol), and collect the cleaning materials as hazardous waste.
-
Select the Right Container: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid that is clearly designated for this waste stream.
-
Labeling: The container must be labeled clearly and accurately at the moment the first piece of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all contents if it's a mixed waste stream.
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant, potentially corrosive).
-
-
Interim Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area. This area should provide secondary containment to capture any potential leaks.
-
Professional Disposal: The final and only acceptable method of disposal is through a licensed and approved environmental waste management company.[1][2][3][4] This ensures the chemical is handled and disposed of in compliance with all local, state, and federal regulations. Never attempt to dispose of this chemical down the drain or in regular trash.
A Note on Neutralization
For many acidic or basic compounds, a preliminary neutralization step can be a part of the disposal process. While the hydrochloride salt is acidic, in-lab neutralization of the concentrated solid is not recommended as it can generate heat and potential side reactions. The most direct and safest route is to dispose of the solid in its original form via a professional service.
For very dilute aqueous solutions containing this compound, neutralization with a weak base like sodium bicarbonate may be considered as a pre-treatment step before collection, but this should only be performed after a careful risk assessment and if your institution's waste management plan allows for it. The primary disposal route remains collection by a licensed professional.
By adhering to these procedures, you ensure a disposal process that is safe, compliant, and scientifically sound, reflecting the highest standards of laboratory practice.
References
-
DC Fine Chemicals. Safety Data Sheet for Methoxylamine hydrochloride.[Link]
-
Thermo Fisher Scientific. Safety Data Sheet for 4-Hydroxy-3-methoxybenzylamine hydrochloride.[Link]
-
University of York. Environmental Side Effects of Medication.[Link]
Sources
Personal protective equipment for handling 3-Fluoro-5-methoxybenzylamine hydrochloride
[1][2]
Executive Safety Summary
3-Fluoro-5-methoxybenzylamine hydrochloride (CAS: 1158269-22-7) is a halogenated benzylamine salt commonly used as a scaffold in fragment-based drug discovery.[1][2] While often categorized generically as an irritant, the combination of the basic amine moiety and the hydrochloride counter-ion necessitates a higher standard of care than typical organic solids.
The Core Hazard:
-
Hydrolysis Risk: Upon contact with moisture (mucous membranes, sweat), the salt can dissociate.[2] The resulting localized high concentration of the benzylamine moiety is alkaline and corrosive to sensitive tissue, while the HCl component contributes to severe respiratory irritation.
-
Dust Mobility: As a fine crystalline powder, this compound is prone to static charge, increasing the risk of airborne dust inhalation and surface contamination during weighing.[2]
GHS Classification (Conservative Approach):
Personal Protective Equipment (PPE) Matrix
This matrix is designed to scale with your experimental needs. Do not rely on "standard" lab PPE; specific tasks require specific barriers.[3]
| Protection Zone | Standard Handling (<1g, Closed Vials) | Preparative Scale (>1g, Open Transfer) | Technical Rationale |
| Hand Protection | Nitrile Gloves (Min 0.11 mm thickness).[1][2] | Double Gloving (Nitrile over Nitrile).[2] | Benzylamines can permeate thin latex. Double gloving allows outer glove removal upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent).[2] | Face Shield + Splash Goggles.[2] | Standard safety glasses fail against fine airborne powders that can drift around lenses. Goggles provide a seal against hygroscopic dust. |
| Respiratory | Fume Hood (Sash at 18").[2] | P100 Respirator (if hood unavailable).[2] | The HCl salt causes immediate, severe irritation to the upper respiratory tract. |
| Body Defense | Lab Coat (Cotton/Poly blend).[2] | Tyvek® Sleeves or Apron.[2] | Prevents dust accumulation on fabric cuffs, which can transfer to wrists/watches later. |
Operational Protocol: Step-by-Step
This workflow integrates safety checks directly into the experimental process to ensure a "Self-Validating" safety system.
Phase 1: Pre-Operational Check[1]
-
Verify Engineering Controls: Ensure Fume Hood face velocity is between 80–100 fpm .
-
Static Control: Place an ionizing bar or anti-static gun near the balance.[2] Why? Halogenated amine salts are static-prone; reducing static prevents "jumping" powder.[1][2]
-
Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid nearby for immediate wipe-down of spills.[2]
Phase 2: Weighing & Solubilization[1]
-
The "Transfer" Rule: Never transfer the solid over an open bench. Perform all mass measurements inside the fume hood.
-
Solvent Addition:
-
Decontamination: Immediately wipe the balance area with a wet paper towel (water), followed by an ethanol wipe.[2] Dry wiping spreads dust; wet wiping captures it.[2]
Phase 3: Waste Disposal[1]
-
Solid Waste: Segregate into "Solid Hazardous Waste - Toxic/Irritant."[2]
-
Liquid Waste: Dispose of in "Halogenated Organic Solvents" stream.[2]
-
Critical: Do NOT mix with strong oxidizers (e.g., Nitric Acid waste), as benzylamines can form unstable N-oxides or nitrosamines under specific conditions.[2]
-
Visualizing the Safety Workflow
The following diagram outlines the logical flow of handling, emphasizing the "Stop/Go" decision points that prevent exposure.
Figure 1: Decision-matrix for the safe handling of 3-Fluoro-5-methoxybenzylamine HCl, prioritizing containment and immediate spill response.
Emergency Response (Self-Rescue)
In the event of exposure, immediate action minimizes injury severity.
| Exposure Route | Immediate Action | Mechanism of Injury Mitigation |
| Eye Contact | Flush for 15 mins immediately. Hold eyelids open. | The HCl salt hydrolyzes to acid; flushing dilutes pH and prevents corneal opacity. |
| Skin Contact | Brush off dry powder first, then wash with soap/water.[2] | Adding water to a large pile of powder on skin can create a concentrated corrosive paste. |
| Inhalation | Move to fresh air.[2][4][5][6][7] If wheezing occurs, seek medical aid. | Fluorinated benzylamines can cause delayed pulmonary sensitization.[2] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (2025).[2][8] this compound Compound Summary. National Library of Medicine. [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link][1][2]
Sources
- 1. 914465-85-3|3-Fluoro-5-methoxybenzylamine|BLD Pharm [bldpharm.com]
- 2. 3-Fluoro-5-methoxybenzaldehyde | C8H7FO2 | CID 10796956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. chemimpex.com [chemimpex.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
